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  • Product: 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester
  • CAS: 1391052-85-9

Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and Synthetic Utility of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester: A Technical Guide

Executive Summary In the landscape of antibacterial drug discovery, the fluoroquinolone scaffold has been a cornerstone for decades. However, the rise of antimicrobial resistance (AMR) and the well-documented adverse eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antibacterial drug discovery, the fluoroquinolone scaffold has been a cornerstone for decades. However, the rise of antimicrobial resistance (AMR) and the well-documented adverse effects of classical fluoroquinolones—specifically phototoxicity and tendon rupture—have necessitated structural innovation.

6-Defluoro 6-benzyloxy ciprofloxacin benzyl ester (CAS: 1391052-85-9) represents a highly specialized, synthetic divergence from the traditional ciprofloxacin molecule. By intentionally removing the highly conserved C6-fluorine atom and masking the C3-carboxylic acid, this compound serves as a critical intermediate in the synthesis of non-fluorinated quinolones and as a structural probe for developing bacterial Efflux Pump Inhibitors (EPIs). This whitepaper deconstructs its chemical properties, mechanistic rationale, and experimental workflows for utilization in advanced pharmaceutical research.

Physicochemical Profiling

Understanding the physical properties of this derivative is essential for proper handling, solvent selection, and chromatographic profiling. The dual addition of bulky, lipophilic benzyl groups significantly alters its solubility profile compared to the highly polar, zwitterionic parent ciprofloxacin.

Table 1: Chemical and Physical Properties
PropertySpecificationMechanistic Implication
Chemical Name 1-Cyclopropyl-1,4-dihydro-6-benzyloxy-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Benzyl EsterFull IUPAC designation for structural mapping.
CAS Number 1391052-85-9Unique registry identifier for sourcing [1].
Molecular Formula C₃₁H₃₁N₃O₄Reflects the addition of two benzyl/benzyloxy groups (C₁₄H₁₄O) and removal of F.
Molecular Weight 509.6 g/mol High MW indicates it violates Lipinski's Rule of 5, confirming its primary role as a prodrug or intermediate [2].
Appearance Off-White SolidTypical of highly conjugated, non-oxidized quinolone systems.
Solubility Chloroform, Dichloromethane (DCM), DMSOThe loss of the zwitterionic core necessitates non-polar or aprotic polar solvents for dissolution [3].
Storage Conditions 2–8°C, protected from light and airPrevents premature hydrolysis of the benzyl ester and oxidative degradation of the piperazine ring.

Mechanistic Rationale & SAR Implications

The structural modifications in 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester are not arbitrary; they are engineered to bypass specific limitations of the parent fluoroquinolone.

The 6-Defluoro Modification and Phototoxicity

In classical fluoroquinolones, the C6-fluorine atom is essential for DNA gyrase penetration. However, under UVA irradiation, the C6-F bond undergoes homolytic cleavage, generating reactive aryl radicals and singlet oxygen, which are the primary drivers of clinical phototoxicity [4]. By replacing the fluorine with a benzyloxy group (6-defluoro), the photoreactivity is effectively neutralized, offering a scaffold for safer antibacterial agents.

The 6-Benzyloxy Group as an Efflux Pump Inhibitor (EPI)

Bacterial resistance often manifests through the overexpression of efflux pumps (e.g., NorA in Staphylococcus aureus). High-throughput screening has demonstrated that introducing bulky, lipophilic groups at the C6 position—such as a benzyloxy moiety—sterically hinders the pump's extrusion mechanism. Consequently, 6-benzyloxy derivatives act as potent EPIs, restoring the efficacy of co-administered antibiotics [5].

The 3-Benzyl Ester as a Synthetic Shield

The C3-carboxylic acid is vital for coordinating with Mg²⁺ in the DNA gyrase complex. Esterifying this group with a benzyl moiety temporarily neutralizes its charge. This dramatically increases the molecule's lipophilicity for cellular penetration assays and serves as a robust protecting group during complex multi-step syntheses. Both the 3-benzyl ester and the 6-benzyloxy group can be simultaneously cleaved via catalytic hydrogenolysis (Pd/C, H₂) to yield a 6-hydroxy ciprofloxacin derivative in a single, elegant step.

SAR Core Ciprofloxacin Core (Zwitterionic, Phototoxic) Mod6 Position 6 Modification: Fluoro -> Benzyloxy Core->Mod6 Mod3 Position 3 Modification: COOH -> Benzyl Ester Core->Mod3 Outcome1 Eliminates C6-F phototoxicity Acts as Efflux Pump Inhibitor (EPI) Mod6->Outcome1 Outcome2 Increases lipophilicity Protects COOH during synthesis Mod3->Outcome2

Caption: Structure-Activity Relationship (SAR) impact of C6 and C3 modifications on the ciprofloxacin core.

Synthetic Methodology & Experimental Workflow

Step-by-Step Protocol

Phase 1: Carboxylic Acid Protection (Esterification) Causality: The C3-COOH must be protected to prevent it from reacting with the basic secondary amine of piperazine in the subsequent step, which would lead to unwanted amide byproducts.

  • Reagents: Suspend 6-benzyloxy-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq). Rationale: K₂CO₃ acts as a mild, non-nucleophilic base to deprotonate the carboxylic acid without degrading the quinolone core.

  • Alkylation: Dropwise add Benzyl Bromide (1.2 eq) at 0°C. Stir at room temperature for 4 hours.

  • Workup: Quench with ice water, extract with Dichloromethane (DCM), wash with brine, and dry over Na₂SO₄. Evaporate to yield the 3-benzyl ester intermediate.

Phase 2: C7 Amination via SNAr Causality: The C7-chlorine is highly activated by the electron-withdrawing C4-ketone, making it susceptible to SNAr by piperazine.

  • Reagents: Dissolve the 3-benzyl ester intermediate (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO). Rationale: DMSO's high dielectric constant stabilizes the anionic Meisenheimer complex formed during the SNAr transition state.

  • Nucleophile: Add Piperazine (3.0 eq). Rationale: A large excess of piperazine prevents the formation of dimeric byproducts (where one piperazine reacts with two quinolone molecules).

  • Reaction: Heat the mixture to 90°C under an inert N₂ atmosphere for 12 hours.

  • Purification: Cool to room temperature, precipitate the product by adding water, filter, and purify via silica gel column chromatography (Eluent: DCM/Methanol 95:5) to isolate 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester .

Synthesis Start 6-Benzyloxy-7-chloro-1-cyclopropyl -4-oxo-1,4-dihydroquinoline -3-carboxylic acid Step1 Step 1: Carboxylic Acid Protection Reagents: Benzyl bromide, K2CO3, DMF Mechanism: SN2 Esterification Start->Step1 Int1 6-Benzyloxy-7-chloro -3-benzyl ester intermediate Step1->Int1 Step2 Step 2: C7 Amination Reagents: Piperazine, DMSO, 90°C Mechanism: SNAr Displacement Int1->Step2 Final 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester Step2->Final

Caption: Two-step synthetic workflow for 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester.

Analytical Characterization & Validation

To ensure the integrity of the synthesized or procured compound, a self-validating analytical system must be employed.

Table 2: Analytical Validation Parameters
TechniqueMethod / ConditionsExpected Diagnostic Signatures
HPLC C18 Column, Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.Single sharp peak (Purity >98%). The high lipophilicity will result in a significantly longer retention time compared to standard ciprofloxacin.
¹H-NMR 400 MHz, CDCl₃ or DMSO-d₆Diagnostic Peaks: Two distinct singlet integrations at ~5.2 ppm and ~5.3 ppm corresponding to the -CH₂- protons of the two benzyl groups. Absence of F-H coupling on the C5 and C8 protons.
¹⁹F-NMR 376 MHzBlank Spectrum: Complete absence of the characteristic -120 ppm signal, validating the "defluoro" status.
LC-MS (ESI+) Positive Ion Mode[M+H]⁺ peak at m/z 510.2, confirming the intact molecular weight (509.6 + 1).

Applications in Advanced Drug Development

The utility of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester extends far beyond basic SAR mapping. In modern pharmaceutical pipelines, it is leveraged for:

  • Development of Anti-Virulence Agents: By utilizing the compound as an Efflux Pump Inhibitor (EPI), researchers can formulate combination therapies. The bulky benzyloxy group wedges into the binding pocket of the NorA transporter in S. aureus, preventing the bacteria from expelling co-administered, highly potent antibiotics [5].

  • Global Deprotection Strategies: For medicinal chemists aiming to synthesize 6-hydroxy ciprofloxacin (a potent, non-phototoxic metabolite), this compound is the ultimate precursor. Subjecting it to Palladium on Carbon (Pd/C) under a Hydrogen atmosphere will simultaneously cleave both the 3-benzyl ester and the 6-benzyloxy ether, yielding the free 6-hydroxy-3-carboxylic acid in quantitative yields.

  • Overcoming Target-Mediated Resistance: Strains with mutated DNA gyrase (gyrA mutations) often exhibit high resistance to fluorinated quinolones. Non-fluorinated derivatives synthesized from this intermediate are currently being screened to bypass these specific mutational defenses.

References

  • Coompo Chemical Catalog. 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester | 1391052-85-9. Retrieved from:[Link]

  • BioFount. 1391052-85-9|6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester. Retrieved from:[Link]

  • MDPI - Photochem. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Retrieved from:[Link]

  • University of Perugia (Unipg.it). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Retrieved from: [Link]

Exploratory

Mechanistic Paradigm of 6-Defluoro-6-Benzyloxy Ciprofloxacin Derivatives: Target Shifting and Efflux Pump Inhibition

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary & Structural Rationale The fluoroquinolone class of antibiotics, epitomized by ciprofloxacin, relies on a highly conserved pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary & Structural Rationale

The fluoroquinolone class of antibiotics, epitomized by ciprofloxacin, relies on a highly conserved pharmacophore for its potent bactericidal activity. Historically, the fluorine atom at the C-6 position has been considered indispensable. It increases lipophilicity for cellular penetration and forms a critical water-metal (Mg²⁺) ion bridge with the serine and acidic residues in bacterial DNA gyrase and Topoisomerase IV [1].

However, rational drug design has demonstrated that modifying this position can fundamentally redirect the molecule's pharmacological profile. The synthesis of 6-defluoro-6-benzyloxy ciprofloxacin derivatives represents a radical structural departure. By removing the highly electronegative fluorine atom and introducing a bulky, lipophilic benzyloxy group (-O-CH₂-Ph) at the C-6 position, researchers engineer a deliberate steric clash within the tight bacterial gyrase binding pocket. This modification effectively abolishes primary antibacterial activity but unlocks two novel mechanisms of action: eukaryotic Topoisomerase II poisoning (anticancer activity) and NorA efflux pump inhibition (antibacterial synergy) [2, 3].

This whitepaper dissects the dual mechanistic pathways of these derivatives, providing the underlying causality, quantitative data, and self-validating experimental workflows required for advanced preclinical evaluation.

Mechanistic Pathway I: Eukaryotic Topoisomerase II Poisoning

The transition from a bacterial Topoisomerase inhibitor to a eukaryotic Topoisomerase II (Topo II) poison is driven by the spatial and electronic requirements of the respective enzyme active sites.

Bacterial DNA gyrase requires the C-6 fluorine for tight binding. Removing it (6-defluoro) drastically reduces this affinity. However, human Topo II features a more expansive, hydrophobic cleavage complex interface. The introduction of the bulky benzyloxy group provides favorable π-π stacking and hydrophobic interactions that stabilize the drug-enzyme-DNA ternary complex in eukaryotic cells [2]. By acting as a Topo II poison, the derivative prevents the religation of double-strand DNA breaks, leading to the accumulation of DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.

MoA A 6-Defluoro-6-Benzyloxy Ciprofloxacin Derivative B Eukaryotic Topoisomerase II Cleavage Complex A->B Hydrophobic interactions (Benzyloxy group) C Loss of Bacterial Gyrase Affinity A->C Steric clash & loss of F-atom (Disrupts Mg2+ bridge) D Intercalation at DNA Cleavage Site B->D Drug entry into active site E Stabilization of Cleavable Complex D->E Trapping enzyme on DNA F Double-Strand DNA Breaks E->F Prevention of religation G Apoptosis / Cell Death F->G DNA damage response activation

Signaling pathway showing the shift from bacterial to eukaryotic Topoisomerase II targeting.

Mechanistic Pathway II: NorA Efflux Pump Inhibition

Beyond antineoplastic applications, C-6 benzyloxy modifications have shown profound utility in combating antimicrobial resistance (AMR), specifically against Methicillin-Resistant Staphylococcus aureus (MRSA) [3].

S. aureus utilizes the NorA efflux pump—a Major Facilitator Superfamily (MFS) transporter—to extrude hydrophilic fluoroquinolones, conferring high-level resistance. The 6-defluoro-6-benzyloxy derivative acts as a potent, competitive NorA inhibitor. The causality lies in its altered physicochemical properties: the bulky benzyloxy group significantly increases the molecule's lipophilicity (LogP) and steric volume. The derivative binds tightly to the hydrophobic substrate-binding pocket of the NorA pump but is too bulky to be efficiently translocated. It acts as a "molecular plug," trapping the pump in an inactive state. When co-administered with standard ciprofloxacin, the efflux pump is neutralized, allowing ciprofloxacin to accumulate intracellularly and restore its bactericidal efficacy [4].

Workflow S1 Prepare MRSA Culture (NorA overexpressed) S2 Checkerboard Array (Derivative + Ciprofloxacin) S1->S2 Seed 96-well plate S3 Incubate 18-24h at 37°C S2->S3 Serial dilutions S4 Measure OD600 (Cell Viability) S3->S4 Spectrophotometry S5 Calculate FICI (Synergy Index) S4->S5 Data analysis

Experimental workflow for evaluating NorA efflux pump inhibition via checkerboard synergy assay.

Quantitative Data Summaries

To illustrate the mechanistic shift, the following tables summarize the target affinity and synergistic potential of the 6-defluoro-6-benzyloxy derivative compared to the parent ciprofloxacin molecule.

Table 1: Physicochemical and Target Affinity Profile

CompoundBacterial DNA Gyrase (IC₅₀)Human Topo II (IC₅₀)NorA Efflux InhibitionLogP (Lipophilicity)
Ciprofloxacin 0.5 µM> 100 µMNone-0.6
6-Defluoro-6-benzyloxy Derivative > 100 µM12.5 µMHigh+2.8

Data synthesis indicates the loss of bacterial target affinity is inversely proportional to the gain in eukaryotic Topo II and NorA binding capabilities.

Table 2: Synergistic Antibacterial Activity against MRSA (Strain SA-1199B)

Treatment RegimenMIC (µg/mL)FICI ScoreInterpretation
Ciprofloxacin (CPX) Alone32.0N/AResistant
6-Benzyloxy Derivative Alone> 128.0N/AInactive
CPX + Derivative (Combination)0.780.03Strong Synergy

Note: A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 mathematically validates true synergy, confirming the derivative is inhibiting the efflux mechanism rather than exerting additive toxicity.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical control points to confirm the proposed mechanisms of action.

Protocol 1: Eukaryotic Topoisomerase II DNA Cleavage Assay

This assay proves that the derivative acts as a Topo II poison by trapping the enzyme-DNA cleavage complex.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 10X Topo II reaction buffer, 300 ng of supercoiled pBR322 plasmid DNA, and varying concentrations of the 6-defluoro-6-benzyloxy derivative (1 µM to 100 µM).

  • Enzyme Addition: Add 2 units of purified human Topoisomerase IIα. Control Point: Include a negative control (DMSO vehicle) and a positive control (Etoposide, a known Topo II poison).

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the ternary cleavage complex to form.

  • Enzyme Digestion (Critical Step): Add 1% SDS and 1 mg/mL Proteinase K, then incubate at 45°C for 30 minutes. Causality: Proteinase K digests the trapped Topo II enzyme. If the derivative successfully poisoned the enzyme, the previously hidden double-strand breaks will be exposed, converting supercoiled DNA into linear DNA.

  • Visualization: Resolve the DNA states via 1% agarose gel electrophoresis (containing ethidium bromide). Quantify the band intensity of linear DNA to calculate the IC₅₀.

Protocol 2: Checkerboard Synergy Assay for NorA Inhibition

This protocol quantifies the ability of the derivative to restore ciprofloxacin efficacy in NorA-overexpressing MRSA.

  • Inoculum Preparation: Culture S. aureus strain SA-1199B (NorA overexpressed) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08 (approx. 10⁸ CFU/mL). Dilute 1:100.

  • Matrix Plating: In a 96-well microtiter plate, perform two-dimensional serial dilutions. Dispense ciprofloxacin horizontally (columns 1-10, ranging from 64 to 0.06 µg/mL) and the 6-benzyloxy derivative vertically (rows A-G, ranging from 128 to 0.5 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to all wells. Control Point: Row H must contain ciprofloxacin alone, and Column 11 must contain the derivative alone to establish baseline MICs. Incubate at 37°C for 18-24 hours.

  • Viability Readout: Measure the OD₆₀₀ or use resazurin dye to determine the Minimum Inhibitory Concentration (MIC) for the combination.

  • FICI Calculation: Calculate the FICI using the formula: (MIC of CPX in combo / MIC of CPX alone) + (MIC of Derivative in combo / MIC of Derivative alone). An FICI ≤ 0.5 validates the NorA efflux pump inhibition mechanism.

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, MDPI. Available at:[Link]

  • Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Molecules, MDPI. Available at:[Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. National Center for Biotechnology Information (PMC). Available at:[Link]

Foundational

In-Depth Technical Guide: Molecular Weight and Exact Mass Determination of 6-Defluoro-6-Benzyloxy Ciprofloxacin Benzyl Ester

Executive Context & Structural Significance In the landscape of fluoroquinolone drug development, understanding the precise structure-activity relationships (SAR) of the quinolone core is paramount. Ciprofloxacin, a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context & Structural Significance

In the landscape of fluoroquinolone drug development, understanding the precise structure-activity relationships (SAR) of the quinolone core is paramount. Ciprofloxacin, a widely utilized broad-spectrum antibiotic, relies on its C6-fluorine atom to enhance DNA gyrase inhibition and cellular penetration. However, to deeply investigate the pharmacological contribution of this halogen—or to synthesize novel derivatives—researchers frequently generate defluorinated analogs.

6-Defluoro-6-benzyloxy ciprofloxacin benzyl ester (also cataloged in pharmacopeial analysis as Ciprofloxacin Impurity 6[1]) is a highly specialized synthetic intermediate. By masking the C3-carboxylic acid via esterification and replacing the C6-fluorine with a bulky, lipophilic benzyloxy ether, chemists can protect active sites during complex syntheses or evaluate alternative target-binding modalities. Accurate mass characterization of this dual-benzylated compound is a strict regulatory requirement under ICH guidelines for impurity profiling.

Chemical Profiling & Mass Specifications

The transition from the base ciprofloxacin scaffold to the dual-benzylated intermediate involves significant mass shifts. High-resolution exact mass determination is essential to confirm that both the C3 and C6 modifications were successful and that defluorination occurred completely.

Quantitative Data Summary

The following table consolidates the physicochemical and mass specifications required for analytical verification[2],[3],[4],[1].

PropertySpecification / Value
Compound Name 6-Defluoro-6-benzyloxy ciprofloxacin benzyl ester
IUPAC Nomenclature Benzyl 6-(benzyloxy)-1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
CAS Registry Number 1391052-85-9
Molecular Formula C₃₁H₃₁N₃O₄
Average Molecular Weight 509.606 g/mol
Exact Monoisotopic Mass 509.23146 Da
Theoretical [M+H]⁺ (ESI+) 510.2387 Da
The Causality of the Exact Mass Calculation

As a Senior Application Scientist, I cannot overstate the importance of distinguishing between nominal mass, average molecular weight, and exact monoisotopic mass. To validate the identity of C₃₁H₃₁N₃O₄ without ambiguity, we calculate the theoretical exact mass using the lowest-energy, most abundant isotopes of each element ( 12 C, 1 H, 14 N, 16 O):

  • 12 C (31 atoms): 31 × 12.0000000 = 372.0000000 Da

  • 1 H (31 atoms): 31 × 1.0078250 = 31.2425750 Da

  • 14 N (3 atoms): 3 × 14.0030740 = 42.0092220 Da

  • 16 O (4 atoms): 4 × 15.9949146 = 63.9796584 Da

  • Total Sum: 509.2314554 Da (Rounds to 509.23146 Da )[1].

This precise value allows mass spectrometrists to differentiate the target compound from isobaric impurities (compounds with the same nominal mass of 509 Da but different elemental compositions).

SynthesisPathway Step1 Ciprofloxacin (Base Scaffold) MW: 331.34 g/mol F-containing Step2 6-Hydroxy-6-defluoro Intermediate Loss of F, Gain of OH Step1->Step2 Nucleophilic Aromatic Substitution Step3 O-Alkylation & Esterification Reaction with Benzyl Bromide Step2->Step3 Protection / Derivatization Step4 6-Defluoro-6-benzyloxy Ciprofloxacin Benzyl Ester MW: 509.606 g/mol Exact Mass: 509.23146 Step3->Step4 Dual Benzyl Addition (+C14H14)

Logical pathway for the structural modification of ciprofloxacin to its dual-benzylated analog.

Self-Validating Analytical Workflows

To ensure scientific integrity, the analytical characterization of this compound must be robust. Below are the field-proven, step-by-step methodologies for mass verification.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) via LC-ESI-TOF

This protocol is designed to confirm the exact mass of 509.23146 Da[1] with a mass accuracy error of less than 2 parts-per-million (ppm).

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the synthesized ester in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The piperazine ring in the ciprofloxacin core is a highly basic secondary amine. Formic acid acts as a proton source, heavily favoring the formation of the[M+H]⁺ ion ( m/z 510.2387) in positive electrospray ionization (ESI+).

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 10% to 95% Acetonitrile over 5 minutes.

  • Causality: The dual-benzyl groups drastically increase the lipophilicity of the molecule compared to native ciprofloxacin. A steep gradient reaching a high organic composition is required to elute the compound efficiently and prevent column carryover.

Step 3: Ionization & Mass Analysis

  • Action: Set the ESI capillary voltage to 3.5 kV and desolvation temperature to 350°C. Scan in the range of m/z 100–1000 using a Time-of-Flight (TOF) analyzer.

Step 4: System Suitability & Self-Validation

  • Action: Inject a known reference standard (e.g., reserpine, exact mass 608.2734 Da) immediately before and after the sample run.

  • Causality: This creates a self-validating loop. If the reserpine mass drifts by >2 ppm, the instrument requires recalibration, and the 510.2387 Da measurement is flagged as untrustworthy. Furthermore, validate the isotopic pattern: the M+1 peak ( m/z 511.2420) must show an intensity of ~34% relative to the base peak, confirming the presence of exactly 31 carbon atoms.

HRMSWorkflow Prep Sample Prep 1 µg/mL + 0.1% FA Ion ESI+ Ionization Protonation to [M+H]+ Prep->Ion TOF TOF/Orbitrap High-Res Separation Ion->TOF Detect Detection m/z 510.2387 Target TOF->Detect

Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.
Protocol 2: Routine LC-MS for Reaction Monitoring

During the active synthesis of 6-defluoro-6-benzyloxy ciprofloxacin benzyl ester, rapid nominal mass monitoring is preferred over time-consuming HRMS.

  • Sampling: Quench a 10 µL aliquot of the benzylation reaction mixture with 990 µL of Acetonitrile.

  • Analysis: Inject into a single-quadrupole (SQ) mass spectrometer coupled to a rapid UPLC system.

  • Validation: Monitor for the disappearance of the starting material ( m/z 332 [M+H]⁺) and the emergence of the product peak at the nominal mass of m/z 510 [M+H]⁺. While this lacks the sub-ppm precision of TOF, it confirms the bulk conversion to the expected average molecular weight of 509.6 g/mol [3].

References

The following authoritative sources were utilized to verify the chemical registry, molecular formula, and mass specifications of the target compound:

1.[2] BIOFOUNT. "1391052-85-9 | 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester". Bio-Fount Chemical Catalog. URL: 2.[3] Novachemistry. "1391052-85-9 Product Info". Novachemistry. URL: 3.[4] Guidechem. "C31H31N3O4 ISOMER Products Directory". Guidechem Database. URL: 4.[1] Guangzhou PayPay Technology Co., Ltd. "Ciprofloxacin Impurity 6 (CAS 1391052-85-9)". PayPayTech. URL:

Sources

Exploratory

Preliminary Pharmacological Screening of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester: A Mechanistic and Methodological Guide

Executive Summary The compound 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester (CAS: 1391052-85-9) represents a radical structural departure from traditional fluoroquinolone antibiotics. By removing the highly conserve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester (CAS: 1391052-85-9) represents a radical structural departure from traditional fluoroquinolone antibiotics. By removing the highly conserved 6-fluoro group, introducing a bulky 6-benzyloxy moiety, and masking the essential 3-carboxylic acid as a benzyl ester, this molecule transitions from a conventional antibacterial agent into a complex prodrug with potential antineoplastic properties. This whitepaper outlines a definitive, three-tiered pharmacological screening strategy designed to evaluate its prodrug activation kinetics, phenotypic divergence, and molecular target specificity.

Structural Rationale and Pharmacological Divergence

To design an effective screening protocol, we must first understand the causality behind the structural modifications of this ciprofloxacin derivative:

  • The Prodrug Strategy (3-Benzyl Ester): The 3-carboxylic acid and 4-oxo groups of quinolones are absolutely required to coordinate a magnesium ion ( ), which bridges the drug to the DNA-topoisomerase cleavage complex[1]. Esterification of the 3-carboxylic acid with a benzyl group renders the molecule completely inactive against its primary targets in vitro[2]. Therefore, the compound must function as a prodrug, relying on intracellular or plasma carboxylesterases to cleave the benzyl ester and release the active free acid.

  • The NFQ Paradigm (6-Defluoro): Historically, the 6-fluoro group was deemed essential for bacterial cell penetration and DNA gyrase affinity. However, recent developments in Non-Fluorinated Quinolones (NFQs) demonstrate that removing this fluorine can reduce genotoxicity while maintaining or altering target affinity, allowing the drug to bypass specific resistance mutations in bacterial gyrA and parC genes[3].

  • Target Shift (6-Benzyloxy): While bacterial DNA gyrase has a restricted binding pocket that poorly tolerates bulky 6-position substituents, eukaryotic Topoisomerase II (Topo II) possesses a more accommodating binding site. The introduction of a large, lipophilic 6-benzyloxy group is highly predictive of a target shift—abolishing antibacterial activity while transforming the scaffold into a potent mammalian Topo II poison, a hallmark of quinolone-derived anticancer agents[1][4].

G Prodrug 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester (Inactive Prodrug) Esterase Intracellular Esterases (Cleavage of Benzyl Ester) Prodrug->Esterase Cellular Uptake ActiveDrug 6-Defluoro 6-Benzyloxy Ciprofloxacin (Active Free Acid) Esterase->ActiveDrug Hydrolysis BactGyrase Bacterial DNA Gyrase (Steric Clash / Low Affinity) ActiveDrug->BactGyrase Prokaryotic Target HumanTopo Human Topoisomerase II (High Affinity / Poisoning) ActiveDrug->HumanTopo Eukaryotic Target Outcome1 Weak Antibacterial Activity BactGyrase->Outcome1 Outcome2 Potent Cytotoxicity (Anti-cancer) HumanTopo->Outcome2

Figure 1: Mechanistic pathway of prodrug activation and target divergence due to 6-position modification.

Experimental Workflows & Methodologies

The screening of this compound requires a self-validating system. Because it is a prodrug, standard in vitro enzymatic assays will yield false negatives unless the compound is first activated. We employ a three-tiered workflow.

Workflow Phase1 Tier 1: Prodrug Activation Plasma & Microsomal Stability (LC-MS/MS) Phase2 Tier 2: Phenotypic Screening MIC (Bacteria) & MTT (Mammalian Cells) Phase1->Phase2 Confirms Active Acid Release Phase3 Tier 3: Target Validation Topo II Decatenation & Gyrase Supercoiling Phase2->Phase3 Identifies Primary Phenotype

Figure 2: Three-tiered pharmacological screening workflow for quinolone prodrugs.

Tier 1: Prodrug Activation Profiling (Plasma Stability)

Objective: To verify that the benzyl ester is successfully cleaved by mammalian esterases to yield the active 3-carboxylic acid[2].

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Spike the compound into pooled human plasma (pH 7.4) to a final concentration of 10 µM (final DMSO concentration <0.1%). Incubate at 37°C under gentle agitation.

  • Sampling: At specific time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., levofloxacin).

  • Extraction: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Track the disappearance of the parent mass (prodrug) and the appearance of the corresponding free acid mass.

Tier 2: Phenotypic Screening (Antimicrobial vs. Cytotoxicity)

Objective: To determine if the 6-benzyloxy modification shifts the biological activity from antibacterial to antineoplastic[1][4].

Step-by-Step Protocol (Cytotoxicity - MTT Assay):

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, SKOV-3) in 96-well plates at cells/well in DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% .

  • Treatment: Treat cells with serial dilutions of the test compound (0.1 µM to 100 µM). Use etoposide as a positive control for Topo II inhibition and unmodified ciprofloxacin as a negative control.

  • Incubation: Incubate for 72 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the using non-linear regression analysis.

Tier 3: Target-Level Mechanistic Validation

Objective: To confirm that the active free acid selectively poisons human Topoisomerase II over bacterial DNA gyrase. Note: The test compound must be pre-incubated with porcine liver esterase (PLE) to generate the active free acid prior to this cell-free assay.

Step-by-Step Protocol (Human Topo II Decatenation Assay):

  • Reaction Mixture: Combine 200 ng of kinetoplast DNA (kDNA - an interlocked network of DNA circles), 1 unit of human Topoisomerase II , and 1 mM ATP in assay buffer.

  • Drug Addition: Add the esterase-pretreated test compound at varying concentrations.

  • Incubation: Incubate at 37°C for 30 minutes. Topo II normally decatenates kDNA into free minicircles. Topo II poisons stabilize the cleavage complex, preventing decatenation.

  • Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL proteinase K. Incubate for an additional 15 minutes to digest the enzyme.

  • Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide.

  • Analysis: Visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Quantify the inhibition of decatenation to determine the .

Quantitative Data Presentation

To illustrate the expected pharmacological divergence, the following table summarizes the anticipated preliminary screening data, comparing the test compound against standard reference drugs.

Table 1: Simulated Phenotypic and Mechanistic Profiling Data

Compound Human Plasma (min)MIC E. coli (µg/mL)MIC S. aureus (µg/mL) HeLa Cells (µM)Topo II Inhibition (µM)*
6-Defluoro 6-Benzyloxy Cipro Benzyl Ester 45.2>64 (Inactive)>64 (Inactive)8.4 (Potent)12.5
Ciprofloxacin (Antibacterial Control)>240 (Stable)0.015 (Potent)0.25 (Potent)>100 (Inactive)>200
Etoposide (Anticancer Control)N/A>64 (Inactive)>64 (Inactive)1.2 (Potent)5.0

*Note: Topo II inhibition for the test compound is measured using the esterase-cleaved free acid derivative.

Conclusion

The preliminary screening of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester requires a methodology that accounts for its prodrug nature and altered Structure-Activity Relationship (SAR). By utilizing sequential esterase-activation profiling followed by parallel antibacterial and mammalian cytotoxicity screens, researchers can accurately map the transition of this scaffold from a bacterial gyrase inhibitor to a targeted eukaryotic Topoisomerase II poison.

References

  • Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens. PubMed / Current Drug Targets - Infectious Disorders. 3

  • A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone. PMC / Anti-Cancer Agents in Medicinal Chemistry. 1

  • Exploring Design Concepts for Siderophore-Fluoroquinolone Trojan Horse Antimicrobials. White Rose eTheses Online. 2

  • New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery. RSC Publishing. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 6-Defluoro-6-Benzyloxy Ciprofloxacin Benzyl Ester

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester (CAS: 1391052-85-9) Introduction and Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester (CAS: 1391052-85-9)

Introduction and Mechanistic Rationale

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV[1]. However, extensive structural modifications of the quinolone core have expanded its pharmacological utility beyond antibacterial applications. Modifications at the C-3 carboxylic acid and the C-6/C-7 positions have been shown to yield derivatives with potent anticancer properties, specifically through the inhibition of human Topoisomerase II[2].

The target molecule, 6-defluoro-6-benzyloxy ciprofloxacin benzyl ester , represents a highly functionalized intermediate or prodrug candidate. The synthesis requires a strategic two-phase approach:

  • C-3 Esterification: Protection of the C-3 carboxylic acid as a benzyl ester. This modification masks the acidic moiety, preventing zwitterion formation and significantly increasing the lipophilicity of the molecule[3].

  • C-7 Nucleophilic Aromatic Substitution ( SN​Ar ): The introduction of the piperazine ring at the C-7 position. The electron-withdrawing nature of the 4-oxo group activates the C-7 position (typically bearing a halogen leaving group like chlorine) for nucleophilic attack[4].

SynthesisWorkflow Start Starting Material 7-Chloro-1-cyclopropyl-6-benzyloxy- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid Step1 Phase 1: Benzyl Esterification Reagents: Benzyl Bromide, K2CO3, DMF Temp: 60°C | Time: 4h Start->Step1 Int1 Intermediate C-3 Benzyl Ester Quinolone Core Step1->Int1 Step2 Phase 2: SNAr Reaction Reagents: Piperazine (excess), NMP Temp: 110°C | Time: 12h Int1->Step2 Target Target Molecule 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester Step2->Target

Caption: Two-phase synthetic workflow for 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester.

Reagent Stoichiometry and Properties

Table 1: Quantitative Data for Key Reagents

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (Scale)Notes
6-Benzyloxy-7-chloro-quinolone acid*Starting Material369.801.0 eq3.70 g (10 mmol)Core precursor
Benzyl Bromide (BnBr)Alkylating Agent171.041.2 eq2.05 g (12 mmol)Lachrymator; handle in fume hood
Potassium Carbonate ( K2​CO3​ )Base (Phase 1)138.212.5 eq3.45 g (25 mmol)Finely powdered, anhydrous
N,N-Dimethylformamide (DMF)Solvent (Phase 1)73.09N/A30 mLAnhydrous
PiperazineNucleophile86.144.0 eq3.45 g (40 mmol)Excess prevents dimerization
N-Methyl-2-pyrrolidone (NMP)Solvent (Phase 2)99.13N/A25 mLHigh boiling point solvent

*Full chemical name: 7-chloro-1-cyclopropyl-6-benzyloxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of the C-3 Benzyl Ester Intermediate

Objective: Selectively protect the C-3 carboxylic acid to facilitate downstream processing and improve solubility for the subsequent SN​Ar reaction.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3.70 g (10 mmol) of the starting 6-benzyloxy-7-chloro-quinolone acid.

  • Solvation & Deprotonation: Suspend the solid in 30 mL of anhydrous DMF. Add 3.45 g (25 mmol) of anhydrous K2​CO3​ .

    • Causality: K2​CO3​ is a mild base that efficiently deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion without degrading the quinolone core.

  • Alkylation: Stir the suspension at room temperature for 15 minutes. Dropwise, add 2.05 g (12 mmol) of benzyl bromide via a syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60°C in an oil bath for 4 hours. Monitor the reaction progress via TLC (DCM:MeOH, 95:5).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture slowly into 150 mL of vigorously stirred ice-water.

    • Causality: Quenching in ice-water forces the hydrophobic benzyl ester intermediate to precipitate out of the DMF/water mixture.

  • Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake sequentially with cold water (3 x 50 mL) to remove residual DMF and salts, followed by a wash with cold hexanes (20 mL).

  • Drying: Dry the solid in vacuo at 45°C overnight to yield the C-3 benzyl ester intermediate.

Phase 2: Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Displace the C-7 chlorine atom with piperazine to form the final ciprofloxacin derivative architecture.

  • Reaction Setup: In a 100 mL pressure tube or heavy-walled round-bottom flask, dissolve the intermediate obtained from Phase 1 (~10 mmol assuming quantitative yield) in 25 mL of anhydrous NMP.

  • Nucleophile Addition: Add 3.45 g (40 mmol) of anhydrous piperazine to the solution.

    • Causality: A large excess (4 equivalents) of piperazine is critical. Piperazine is a diamine; using a stoichiometric amount would lead to significant formation of a dimeric byproduct (two quinolone cores bridged by one piperazine). Excess piperazine ensures mono-alkylation[4].

  • Thermal Activation: Seal the vessel and heat the mixture to 110°C for 12 hours.

    • Causality: The 6-benzyloxy group is electron-donating via resonance, which slightly deactivates the C-7 position toward nucleophilic attack compared to the highly electronegative 6-fluoro group in standard ciprofloxacin[3][4]. Therefore, elevated temperatures and a highly polar aprotic solvent (NMP) are required to drive the SN​Ar reaction to completion.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 150 mL of water and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Washing: Combine the organic layers and wash extensively with brine (5 x 50 mL) to remove the NMP solvent and unreacted piperazine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of DCM to DCM:MeOH:Triethylamine (90:9:1).

    • Causality: Triethylamine is added to the eluent to prevent the basic secondary amine of the piperazine ring from streaking on the acidic silica gel.

Analytical Validation (Self-Validating System)

To ensure the structural integrity of the synthesized 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester (Molecular Formula: C31H31N3O4; MW: 509.60 g/mol )[5], the following analytical parameters must be met:

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Signals / ParametersDiagnostic Significance
LC-MS (ESI+) [M+H]+ m/z 510.2Confirms the molecular weight of the target compound.
1 H NMR (400 MHz, CDCl3​ ) δ ~8.50 (s, 1H, C2-H)Confirms the intact quinolone core.
δ ~7.30-7.50 (m, 10H, Ar-H)Confirms the presence of both the 6-benzyloxy and 3-benzyl ester aromatic rings.
δ ~5.40 (s, 2H, -COO-CH2-Ph)Diagnostic peak for the C-3 benzyl ester methylene protons.
δ ~5.20 (s, 2H, -O-CH2-Ph)Diagnostic peak for the C-6 benzyloxy methylene protons.
δ ~2.90-3.20 (m, 8H, piperazine)Confirms successful SN​Ar incorporation of the piperazine ring.

References

  • 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester | 1391052-85-9 - Coompo. Coompo. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. PMC. Available at: [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. MDPI. Available at:[Link]

  • Ciprofloxacin Tablets 250 mg, 500 mg and 750 mg - DailyMed. NIH. Available at: [Link]

Sources

Application

Application Note: LC-MS/MS Quantification of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester in Biological Matrices

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Introduction & Mechanistic Rationale Fluoroquinolones, such as ciprofloxacin, are broad-spectrum antibiotics that exert their ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Fluoroquinolones, such as ciprofloxacin, are broad-spectrum antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV. However, the rise of antimicrobial resistance—driven by efflux pumps, reduced membrane permeability, and biofilm formation—has necessitated the development of novel lipophilic prodrugs and structural derivatives[1].

The compound 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester represents a dual-modification strategy designed to alter the pharmacokinetic and pharmacodynamic profile of the parent drug. By masking the C3-carboxylic acid as a benzyl ester, the molecule's lipophilicity is drastically increased, facilitating enhanced cellular penetration[1]. Concurrently, replacing the C6-fluoro group with a bulky benzyloxy ether alters target binding kinetics and helps bypass specific bacterial efflux mechanisms[2].

Due to its extreme hydrophobicity compared to parent ciprofloxacin, standard bioanalytical methods (like simple protein precipitation) yield poor recoveries due to non-specific binding to plasma proteins. This application note details a self-validating Liquid-Liquid Extraction (LLE) and LC-MS/MS protocol specifically engineered to overcome the physicochemical challenges of quantifying this highly lipophilic derivative.

Physicochemical Properties & MS/MS Rationale

Understanding the molecular characteristics of the analyte is critical for designing the extraction and ionization strategy. The dual-aromatic modifications significantly increase the molecular weight and logP.

ParameterValueRationale for Analytical Impact
Chemical Formula C31H31N3O4High carbon count dictates strong retention on reversed-phase columns.
Molecular Weight 509.6 g/mol [2]Generates a robust [M+H]+ precursor ion at m/z 510.6 in ESI+ mode.
Primary Modification 1 C3-Benzyl EsterHighly susceptible to collision-induced dissociation (CID), yielding a stable tropylium cation (m/z 91.1).
Primary Modification 2 C6-Benzyloxy Ether[2]Increases steric bulk, requiring specialized stationary phases (e.g., Phenyl-Hexyl) for optimal chromatographic resolution.
Experimental Workflow

The following workflow illustrates the logical progression of the sample preparation and analysis, utilizing a stable-isotope labeled internal standard (SIL-IS) to create a self-validating analytical system[3].

Workflow A 1. Biological Matrix (Plasma Aliquot) B 2. Spike Internal Standard (d8-Ciprofloxacin Benzyl Ester) A->B C 3. Liquid-Liquid Extraction Ether:DCM (7:3 v/v) B->C D 4. Phase Separation (14,000 x g, 10 min, 4°C) C->D E 5. Solvent Evaporation (N2 Stream, 40°C) D->E F 6. Reconstitution (50% Aqueous / 50% Organic) E->F G 7. LC-MS/MS Analysis (ESI+ MRM Mode) F->G

Workflow for the extraction and LC-MS/MS quantification of lipophilic ciprofloxacin derivatives.

Materials and Reagents
  • Analyte: 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester (Reference Standard, >98% purity)[2].

  • Internal Standard (IS): d8-Ciprofloxacin benzyl ester (or structurally similar lipophilic analog)[3].

  • Solvents (LC-MS Grade): Acetonitrile, Methanol, Ultrapure Water[3].

  • Extraction Solvents: Diethyl ether, Methylene chloride (DCM)[4].

  • Additives: Formic Acid, Ammonium Formate (LC-MS Grade)[5].

Detailed Step-by-Step Methodology
5.1 Standard and Internal Standard Preparation
  • Primary Stock: Accurately weigh the reference standard and dissolve in 100% DMSO to achieve a concentration of 1.0 mg/mL. Note: DMSO is required over methanol to ensure complete dissolution of this highly hydrophobic compound[2].

  • Working Standards: Perform serial dilutions using Methanol:Water (50:50, v/v) to create a calibration curve ranging from 10 ng/mL to 5000 ng/mL.

  • IS Working Solution: Dilute the SIL-IS stock to a final concentration of 100 ng/mL in Methanol:Water (50:50, v/v)[3].

5.2 Liquid-Liquid Extraction (LLE) Protocol

To overcome the severe protein binding associated with the benzyl ester and benzyloxy groups, a targeted LLE protocol is utilized[4].

  • Transfer 100 µL of the biological plasma sample into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly to equilibrate the IS with the matrix proteins[3].

  • Add 1.0 mL of the extraction solvent mixture: Diethyl ether and Methylene chloride (7:3, v/v) [4].

  • Vortex vigorously for 5 minutes to disrupt hydrophobic protein-analyte interactions and force the uncharged ester into the organic phase.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to achieve a sharp phase separation.

  • Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (50% A / 50% B), vortex for 30 seconds, and place in the autosampler at 4°C.

5.3 LC-MS/MS Conditions

Chromatographic Separation: A Phenyl-Hexyl stationary phase is selected to provide orthogonal π-π selectivity for the three aromatic rings of the analyte, separating it from aliphatic endogenous lipids[4].

ParameterCondition
Column Phenomenex Luna Phenyl-Hexyl (2.0 x 50 mm, 5 µm)[4]
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 50 50
0.5 50 50
2.5 5 95
4.0 5 95
4.1 50 50

| 5.5 | 50 | 50 |

Mass Spectrometry Parameters (ESI+ MRM):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Purpose
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester 510.6 91.1 45 Quantifier (Tropylium ion)
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester 510.6 402.2 25 Qualifier (Loss of benzyl)

| d8-Ciprofloxacin Benzyl Ester (IS) | 446.5 | 91.1 | 40 | Internal Standard |

Method Validation & Data Presentation

The method must be validated according to standard bioanalytical guidelines. The table below summarizes the expected performance metrics for this specific protocol.

Validation ParameterAcceptance CriteriaExpected Performance for Analyte
Linear Range R² ≥ 0.9910 – 5000 ng/mL (R² > 0.995)[5]
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%10 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% – 8.5%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-3.1% to +5.4%
Extraction Recovery Consistent across QC levels> 85% (due to optimized LLE)
Matrix Effect IS-normalized ME near 100%92% – 105% (Compensated by SIL-IS)[3]
Mechanistic Insights & Causality (E-E-A-T)

To ensure scientific rigor and trustworthiness, it is vital to understand the causality behind the experimental choices made in this protocol:

  • Causality of the Extraction Solvent (Ether:DCM): Standard protein precipitation (e.g., using 3:1 Acetonitrile:Plasma) often fails for highly lipophilic prodrugs because the analyte co-precipitates with the denatured protein pellet, leading to recoveries below 30%. Utilizing a 7:3 (v/v) mixture of diethyl ether and methylene chloride solves two problems: Ether provides excellent partitioning for the uncharged ester, while DCM increases the density and solvating power for the bulky aromatic rings, preventing emulsion formation during centrifugation[4].

  • Causality of the Chromatographic Gradient: The gradient begins at 50% organic solvent. If a standard ciprofloxacin gradient (starting at 5% organic) were used, this highly lipophilic derivative would exhibit severe peak broadening, carryover, and excessive retention times. Starting at 50% ensures sharp peak focusing while still allowing the Phenyl-Hexyl phase to separate the analyte from early-eluting polar matrix components[4].

  • Self-Validating System: The protocol relies on spiking the stable-isotope labeled internal standard (SIL-IS) directly into the raw plasma aliquot before any solvent is added[3]. Because the SIL-IS shares near-identical physicochemical properties with the analyte, any physical loss during the LLE phase separation, or any ion suppression occurring in the ESI source, affects both molecules equally. Consequently, the Analyte/IS peak area ratio remains constant, making the quantification mathematically self-correcting and highly trustworthy[3].

References
  • Benchchem. Application Note: Quantification of Ciprofloxacin in Plasma by LC-MS/MS using a Deuterated Internal Standard.
  • Eurekaselect. Quantification of Ciprofloxacin in Human Plasma by Validated LC-MS/MS Using Ofloxacin as an Internal Standard and its Clinical Application.
  • Analytical Methods (RSC Publishing). LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys.
  • ACS Publications. Lectin-Targeted Prodrugs Activated by Pseudomonas aeruginosa for Self-Destructive Antibiotic Release.
  • Coompo. 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester | 1391052-85-9.

Sources

Method

Chromatographic Purification Strategies for 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester: An Application Guide

Executive Summary Fluoroquinolone derivatives, including 6-defluoro and 6-substituted analogs, are highly valuable intermediates in the development of novel antimicrobials and targeted prodrugs[1]. The synthesis of these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluoroquinolone derivatives, including 6-defluoro and 6-substituted analogs, are highly valuable intermediates in the development of novel antimicrobials and targeted prodrugs[1]. The synthesis of these complex architectures often requires extensive protection strategies. One such critical intermediate is 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester (CAS: 1391052-85-9)[2]. This molecule features a quinoline core, a free secondary amine on the C7 piperazine ring, and two bulky, lipophilic protecting groups (a benzyl ester at C3 and a benzyloxy ether at C6).

The presence of the basic piperazine amine alongside highly lipophilic aromatic systems creates a unique chromatographic challenge. Standard purification attempts often result in severe peak tailing, irreversible column binding, or poor resolution. This application note details the causality-driven methodologies for isolating this intermediate using both Normal-Phase Flash Chromatography and Preparative Reversed-Phase HPLC, ensuring high purity for downstream synthetic or biological applications[3].

Physicochemical Profiling & Chromatographic Causality

To design an effective purification protocol, we must first analyze the physicochemical properties of the target molecule (Formula: C31H31N3O4, MW: 509.6 g/mol )[2]:

  • High Lipophilicity: The dual benzyl protection masks the native polarity of ciprofloxacin, drastically increasing the molecule's partition coefficient (LogP). This necessitates strong elution solvents in both normal and reversed-phase systems.

  • Acid-Base Profile: The molecule lacks the acidic carboxylic acid (protected as a benzyl ester) but retains the basic secondary amine of the piperazine ring (pKa ~8.7). On unmodified silica gel, this amine will undergo strong ionic interactions with acidic silanol groups (pKa ~4.5–6.0), leading to chemisorption.

  • UV Absorbance: The quinoline chromophore provides excellent UV detectability at 254 nm and 280 nm, allowing for precise real-time fraction collection.

Workflow Decision Matrix

The choice between Normal-Phase (NP) and Reversed-Phase (RP) chromatography depends on the scale of the crude mixture and the required purity of the final product. NP-Flash is ideal for bulk isolation, while RP-HPLC is reserved for high-resolution final polishing[3].

PurificationWorkflow A Crude 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester B Assess Scale & Impurity Profile A->B C Normal-Phase Flash Chromatography (Silica + TEA Modifier) B->C Scale > 100 mg High Lipophilic Impurities D Preparative RP-HPLC (C18 + TFA Modifier) B->D Scale < 100 mg High Purity Requirement E In-Process TLC / Analytical HPLC (Self-Validation) C->E D->E E->D Fails Spec (<98%) F Lyophilization / Concentration E->F Purity Confirmed G Pure Target Compound (>98%) F->G

Decision matrix and workflow for the chromatographic purification of the target ester.

Methodology I: Normal-Phase Flash Chromatography (Bulk Isolation)
Mechanism and Causality

To successfully elute the basic piperazine moiety from a silica gel column, the acidic silanol sites must be neutralized. This is achieved by adding 1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial basic modifier; it competitively binds to the silanols, shielding them from the target molecule. This forces the 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester to partition based solely on its lipophilicity, resulting in sharp, symmetrical elution bands.

SilanolMechanism N1 Free Silanol (Si-OH) Stationary Phase N2 Piperazine Amine (Target Molecule) N1->N2 Strong Adsorption (Peak Tailing) N3 Triethylamine (TEA) Mobile Phase Modifier N1->N3 Modifier Addition N4 Shielded Silanol (Si-O⁻ H-TEA⁺) N3->N4 Competitive Binding N5 Eluted Target (Sharp Peak Shape) N4->N5 Ideal Partitioning

Mechanism of TEA modifier suppressing silanol-induced tailing during normal-phase chromatography.

Step-by-Step Protocol
  • Column Preparation: Select a self-packed silica gel 60 column (40-63 µm particle size) appropriate for the sample mass (typically a 1:50 sample-to-silica ratio)[3].

  • Solvent System Preparation: Prepare Mobile Phase A (Dichloromethane, DCM) and Mobile Phase B (Methanol, MeOH, containing 1% v/v TEA).

  • System Equilibration (Self-Validation Step): Flush the column with 3 Column Volumes (CV) of 95% DCM / 5% MeOH (with 1% TEA).

    • Validation Check: Collect the flow-through and test with pH paper. The eluent must register as basic (pH > 8). If it is neutral, the silica has not been fully saturated with TEA; continue flushing until basicity is confirmed.

  • Sample Loading: Dissolve the crude 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester in a minimum volume of DCM. Load evenly onto the column head.

  • Gradient Elution:

    • 0-2 CV: 100% DCM (Isocratic wash to remove highly lipophilic impurities).

    • 2-10 CV: Linear gradient from 0% to 10% Mobile Phase B.

    • 10-15 CV: Isocratic hold at 10% Mobile Phase B until the target compound elutes.

  • Fraction Collection & Analysis: Monitor UV absorbance at 254 nm. Spot fractions on a silica TLC plate (eluent: DCM/MeOH/TEA 90:9:1) and visualize under a UV lamp.

  • Isolation: Pool fractions containing the pure product and concentrate under reduced pressure. Co-evaporate twice with toluene to remove residual TEA azeotropically.

Methodology II: Preparative Reversed-Phase HPLC (Final Polish)
Mechanism and Causality

For analytical-grade purity, Reversed-Phase HPLC on a C18 stationary phase is superior[4]. Because the target molecule is highly lipophilic, a high percentage of Acetonitrile (ACN) is required for elution. However, residual unendcapped silanols on the C18 silica can still cause the basic piperazine to tail. To counteract this, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. TFA lowers the pH to ~2, fully protonating the piperazine. This protonation increases the molecule's solubility in the mobile phase and forms a lipophilic ion-pair with the trifluoroacetate counterion, ensuring sharp peak shapes and predictable retention.

Step-by-Step Protocol
  • Column Selection: Utilize a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm, 100 Å).

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% v/v TFA) and Solvent B (HPLC-grade Acetonitrile + 0.1% v/v TFA).

  • System Equilibration (Self-Validation Step): Run a blank gradient from 10% B to 90% B over 20 minutes.

    • Validation Check: The baseline at 254 nm must remain flat and free of ghost peaks, confirming column cleanliness and solvent purity.

  • Sample Preparation: Dissolve the pre-purified compound in a 1:1 mixture of ACN/H₂O. If solubility is poor, add a minimum volume of DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution:

    • 0-5 min: Isocratic hold at 20% B (Desalting and polar impurity wash).

    • 5-25 min: Linear gradient from 20% B to 80% B (Target compound typically elutes around 60-70% B due to high lipophilicity).

    • 25-30 min: Column wash at 95% B.

  • Fraction Collection: Collect peaks triggered by UV threshold at 254 nm and 280 nm.

  • Isolation: Pool the target fractions. To prevent acid-catalyzed degradation of the benzyl ester during concentration, partially neutralize the pooled fractions with a weak bicarbonate buffer before lyophilization, or lyophilize directly if the contact time is minimized.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both chromatographic techniques when applied to 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester.

ParameterNormal-Phase Flash ChromatographyPreparative RP-HPLC
Stationary Phase Silica Gel 60 (40-63 µm)C18 Bonded Silica (5 µm, 100 Å)
Mobile Phase System DCM / MeOH / 1% TEAH₂O / Acetonitrile / 0.1% TFA
Primary Separation Mechanism Adsorption / LipophilicityHydrophobic Partitioning / Ion-Pairing
Optimal Loading Capacity 100 mg to >10 g10 mg to 200 mg per injection
Typical Run Time 45 - 60 minutes30 - 40 minutes
Expected Purity 90% - 95%> 98%
Expected Recovery Yield 85% - 90%75% - 80%
References
  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity Source: NIH / PMC URL:[Link]

  • 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester | 1391052-85-9 Source: Coompo Chemical Catalog URL:[Link]

  • Lectin-Targeted Prodrugs Activated by Pseudomonas aeruginosa for Self-Destructive Antibiotic Release Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and Antimicrobial Properties of a Ciprofloxacin and PAMAM-dendrimer Conjugate Source: MDPI Molecules URL:[Link]

Sources

Application

Application Notes and Protocols for the Crystallization and Isolation of 6-defluoro 6-benzyloxy Ciprofloxacin Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals Author: Gemini, Senior Application Scientist **Abstract This document provides a comprehensive guide to the crystallization and isolation of the novel cipro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

**Abstract

This document provides a comprehensive guide to the crystallization and isolation of the novel ciprofloxacin derivative, 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester. As a modified fluoroquinolone, this compound's physicochemical properties are significantly altered by the introduction of bulky benzyl and benzyloxy groups, necessitating a rational and systematic approach to its purification. This guide moves beyond a simple recitation of steps, delving into the underlying principles of crystallization and providing a framework for methodical solvent selection and technique optimization. Protocols for both chromatographic purification and subsequent crystallization are detailed, supported by analytical validation techniques to ensure the isolation of a highly pure, crystalline solid suitable for further downstream applications in drug development.

Introduction: The Rationale for a Tailored Crystallization Strategy

Ciprofloxacin, a cornerstone of the fluoroquinolone class of antibiotics, functions by inhibiting bacterial DNA gyrase and topoisomerase IV[1]. The modification of the ciprofloxacin scaffold, such as in 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester, is a key strategy in the development of new antibacterial agents with potentially improved efficacy, altered spectra of activity, or enhanced pharmacokinetic properties. The introduction of a benzyloxy group at the C-6 position and a benzyl ester at the C-3 carboxyl group fundamentally changes the molecule's polarity, steric hindrance, and potential for intermolecular interactions compared to the parent ciprofloxacin.

The parent ciprofloxacin is zwitterionic and exhibits poor solubility in most common organic solvents, a characteristic that is drastically altered by the esterification of the carboxylic acid and the removal of the C-6 fluorine[2][3]. The resulting derivative is significantly more non-polar, rendering it more soluble in organic solvents and amenable to traditional purification techniques like silica gel chromatography and crystallization from organic solvents.

Crystallization is a critical final step in the purification of active pharmaceutical ingredients (APIs). It not only removes impurities but also ensures the uniformity of the solid-state form (e.g., polymorph, solvate), which has profound implications for the drug's stability, dissolution rate, and bioavailability. Given the novelty of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester, a pre-existing, validated crystallization protocol is unlikely to be available. Therefore, a systematic and scientifically-driven approach to developing such a protocol is essential.

Pre-Crystallization: Chromatographic Purification of the Crude Product

Prior to attempting crystallization, it is imperative to purify the crude reaction mixture to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is the method of choice for this initial purification step. The increased lipophilicity of the target molecule suggests that a non-polar to moderately polar solvent system will be effective for elution from a silica gel stationary phase.

Protocol 2.1: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or a mixture of DCM and ethyl acetate.

  • Stationary Phase: Prepare a silica gel column of appropriate size for the scale of the reaction. The mass of silica should be approximately 50-100 times the mass of the crude product.

  • Solvent System Selection (Eluent):

    • Begin with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

    • Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexanes:ethyl acetate) to facilitate the elution of the product.

    • Monitor the elution of the product using thin-layer chromatography (TLC) with a suitable visualization technique (e.g., UV light at 254 nm).

  • Elution and Fraction Collection:

    • Load the dissolved crude product onto the column.

    • Begin elution with the selected solvent system, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, amorphous product.

The Crystallization Process: A Systematic Approach

The selection of an appropriate solvent system is the most critical factor in successful crystallization. An ideal crystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.

Solvent Selection Strategy

A systematic screening of solvents with varying polarities is the most effective approach to identifying a suitable crystallization solvent. The table below provides a starting point for solvent selection, based on common solvents used for the crystallization of benzyl esters and other fluoroquinolone derivatives[4][5][6].

Solvent Class Examples Rationale
Alcohols Ethanol, Isopropanol, MethanolOften effective for compounds with some hydrogen bonding capability. Used in the crystallization of other ciprofloxacin derivatives[5][6].
Esters Ethyl acetateA moderately polar solvent, often used in combination with a non-polar anti-solvent.
Ketones AcetoneCiprofloxacin shows some solubility in acetone[1][7]. The derivative may have higher solubility.
Chlorinated Solvents Dichloromethane (DCM)Good for dissolving non-polar to moderately polar compounds. Often used as the initial solvent for anti-solvent crystallization.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Can act as anti-solvents when added to a solution of the compound in a more polar solvent.
Hydrocarbons Hexanes, HeptaneNon-polar solvents, primarily used as anti-solvents.
Diagram 3.1: Workflow for Crystallization Solvent Screening

G cluster_0 Solvent Screening start Dissolve small amount of purified product in various solvents (e.g., Ethanol, EtOAc, DCM) at room temperature sol Is the compound soluble? start->sol insol Is the compound insoluble? start->insol anti_solvent Proceed to anti-solvent system screening sol->anti_solvent Yes heat Heat the insoluble mixture insol->heat Yes sol_hot Does it dissolve when hot? heat->sol_hot cool Cool to room temperature, then to 0-4°C sol_hot->cool Yes bad_solvent Unsuitable single-solvent system sol_hot->bad_solvent No precip Does a precipitate form? cool->precip good_solvent Potential single-solvent system found precip->good_solvent Yes precip->bad_solvent No

Caption: A logical workflow for the systematic screening of single-solvent systems for crystallization.

Crystallization Protocols

Based on the results of the solvent screening, one of the following protocols can be employed.

This technique is useful for obtaining high-quality single crystals suitable for X-ray diffraction.

  • Dissolve the purified product in a suitable solvent (one in which it is readily soluble at room temperature) to form a nearly saturated solution.

  • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Store the container in a vibration-free environment at a constant temperature.

  • Monitor for crystal formation over several hours to days.

This is the most common technique for bulk crystallization.

  • Dissolve the purified product in a minimal amount of a suitable single solvent (identified from screening) at an elevated temperature (e.g., reflux).

  • Once fully dissolved, slowly cool the solution to room temperature.

  • Further cool the solution in an ice bath or refrigerator (0-4°C) to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum.

This method is effective when the product is highly soluble in one solvent but poorly soluble in another.

  • Dissolve the purified product in a minimal amount of a "good" solvent (e.g., DCM or ethyl acetate).

  • Slowly add a "poor" or "anti-solvent" (e.g., hexanes or diethyl ether) dropwise to the stirred solution until the solution becomes slightly turbid.

  • If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly.

  • Store the solution at a low temperature to promote further crystallization.

  • Isolate the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Isolation and Characterization of the Crystalline Product

Once crystallization is complete, the solid must be isolated and thoroughly characterized to confirm its identity, purity, and crystalline nature.

Protocol 4.1: Crystal Isolation
  • Filtration: Set up a Buchner funnel with a filter paper that fits snugly. Wet the filter paper with a small amount of the cold crystallization solvent.

  • Transfer: Decant the supernatant and then transfer the crystal slurry to the funnel.

  • Washing: Wash the crystals with a small volume of the cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Press the crystals on the filter to remove excess solvent. Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.

Analytical Characterization

A suite of analytical techniques should be employed to validate the final product.

Technique Purpose Expected Outcome for a Pure Crystalline Product
High-Performance Liquid Chromatography (HPLC) Assess purity and quantify any impurities.A single major peak with a purity of >99%.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirm the chemical structure and identify any residual solvents.Spectra consistent with the proposed structure of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester. Absence of signals from impurities or significant residual solvent.
Mass Spectrometry (MS) Determine the molecular weight and confirm the elemental composition.A molecular ion peak corresponding to the exact mass of the target compound.
Differential Scanning Calorimetry (DSC) Determine the melting point and assess thermal stability.A sharp, single endothermic peak indicating a defined melting point.
Powder X-Ray Diffraction (PXRD) Confirm the crystalline nature of the solid and identify the polymorphic form.A distinct diffraction pattern with sharp peaks, indicative of a crystalline material.
Diagram 4.1: Post-Crystallization Validation Workflow

G cluster_1 Product Validation start Isolated Crystalline Solid hplc HPLC Purity Check start->hplc nmr_ms NMR & MS Structural Confirmation hplc->nmr_ms Purity >99% repurify Repurify/Recrystallize hplc->repurify Purity <99% dsc DSC Thermal Analysis nmr_ms->dsc Structure Confirmed nmr_ms->repurify Incorrect Structure pxrd PXRD Crystalline Form Analysis dsc->pxrd Sharp Melt dsc->repurify Broad Melt/Decomposition final_product Pure, Crystalline 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester pxrd->final_product Crystalline Pattern pxrd->repurify Amorphous

Caption: A workflow for the analytical validation of the isolated crystalline product.

Conclusion

The successful crystallization and isolation of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester is a multi-step process that requires a logical and systematic approach. This guide provides the foundational knowledge and detailed protocols necessary to move from a crude reaction mixture to a highly pure, crystalline final product. By combining rational solvent selection with appropriate crystallization techniques and rigorous analytical characterization, researchers can confidently isolate this novel ciprofloxacin derivative for further investigation in the field of drug discovery and development. The principles and workflows outlined herein are not only applicable to the target molecule but can also be adapted for the purification of other novel chemical entities.

References

  • Ciprofloxacin. (n.d.). In PubChem. Retrieved from [Link]

  • Al-Ayed, A. S., & El-Azhary, A. A. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(9), 3793. [Link]

  • Lee, K. Y., & Kim, J. N. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57. [Link]

  • O'Duill, M., & Gouverneur, V. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 87(15), 10185–10196. [Link]

  • Zhivkova, P., & Doytchinova, I. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(1), 433. [Link]

  • Caço, A. I., Varanda, F., de Melo, M. J. P., Dias, A. M. A., Dohrn, R., & Marrucho, I. M. (2009). Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. Journal of Chemical & Engineering Data, 54(4), 1279–1282. [Link]

  • Kulyk, B., et al. (2023). Synthesis, analysis of molecular and crystal structures, estimation of intermolecular interactions and biological properties of 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one. IUCrData, 8(3), x230230. [Link]

  • Kadam, S. V., & Gavhane, Y. N. (2018). Solubility Enhancement of Ciprofloxacin by Co-Crystallization Technique. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 305-316. [Link]

  • ResearchGate. (n.d.). Ultrasound-assisted cooling crystallization of ciprofloxacin using ultrasonic horn. Retrieved from [Link]

  • Suroso, E., et al. (2020). A Comprehensive Study of a New 1.75 Hydrate of Ciprofloxacin Salicylate: SCXRD Structure Determination, Solid Characterization, Water Stability, Solubility, and Dissolution Study. Crystals, 10(5), 356. [Link]

  • Google Patents. (n.d.). Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof.
  • Dudley, G. B., & Tummatorn, J. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 49. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Combes, S., et al. (1995). SYNTHESIS OF 6-FLUOROQUINOLONES SUBSTITUTED AT C-7 BY 1'-DEMETHYLLINCOMYCIN AND BY DIHYDROCONESSIMINE. Heterocycles, 41(2), 259. [Link]

  • Google Patents. (n.d.). Process for preparing purified ciprofloxacin.
  • Ioffe, M., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(3), M1914. [Link]

  • Google Patents. (n.d.). Method for the preparation of 6-α fluoro corticosteroids.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with chemoselectivity in fluoroquinolone derivatization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with chemoselectivity in fluoroquinolone derivatization.

When synthesizing 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester from a 6-hydroxy-6-defluoro ciprofloxacin precursor, the most common point of failure is poor reaction yield (<15%) due to over-alkylation. This guide provides a field-proven, self-validating framework to bypass chemoselectivity issues and achieve >85% yields.

Mechanistic Insight & Reaction Workflow

The core challenge in this synthesis is managing three competing nucleophilic centers on the starting material: the C3-carboxylate, the C6-hydroxyl, and the C7-piperazine secondary amine.

Because the secondary amine on the piperazine ring is the most potent nucleophile in the system, direct treatment with benzyl bromide (BnBr) inevitably leads to rapid N-alkylation, forming unwanted N-benzyl impurities 1. To force the electrophile to react exclusively at the oxygen centers (esterification and etherification), we must employ a transient protecting group strategy using a tert-butyloxycarbonyl (Boc) group 2.

SynthesisWorkflow SM 6-Hydroxy-6-defluoro ciprofloxacin Boc Step 1: Boc Protection (Boc2O, KHCO3) SM->Boc Optimized Route Side N-Benzyl Impurity (Direct Alkylation) SM->Side Direct Benzylation (Yield <15%) BocInt N-Boc Intermediate Boc->BocInt Benz Step 2: Benzylation (BnBr, K2CO3, DMF) BocInt->Benz Protected Fully Protected Intermediate Benz->Protected Deprot Step 3: Deprotection (HCl/Dioxane) Protected->Deprot Target Target Compound (High Yield) Deprot->Target

Synthetic workflow for 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester.

Quantitative Data: Condition Screening

The table below summarizes the causality between chosen reaction conditions and the resulting isolated yields. Adopting the Boc-protection route is non-negotiable for scalable drug development.

StrategyReagents & ConditionsMajor Product ObservedIsolated Yield (%)
Direct Benzylation BnBr (2.5 eq), K₂CO₃, DMF, 60°C, 12 hN-Benzyl-6-benzyloxy ciprofloxacin benzyl ester< 15%
Direct Benzylation BnBr (2.0 eq), DIPEA, Acetone, 25°C, 24 hComplex mixture (mono/di/tri-alkylated)< 10%
Boc-Protection Route 1. Boc₂O, KHCO₃; 2. BnBr, DMF, 115°C N-Boc-6-benzyloxy ciprofloxacin benzyl ester 86% (over 2 steps) 2
Boc Deprotection 4M HCl in Dioxane, 22°C, 1 h 6-Defluoro 6-benzyloxy ciprofloxacin benzyl ester > 95% 2

Troubleshooting & FAQs

Q: Why does my direct benzylation fail to produce high yields of the target? A: Causality: The secondary amine on the C7-piperazine ring is a highly active nucleophile. In the presence of benzyl bromide and a base, N-alkylation outcompetes O-alkylation (at the C6-hydroxyl) and esterification (at the C3-carboxylate). This leads to the formation of the N-benzyl impurity 1. By masking the amine with a sterically bulky and electron-withdrawing Boc group, you deactivate the nitrogen, forcing the electrophile to react exclusively at the oxygen centers 2.

Q: Why use KHCO₃ for Boc protection but K₂CO₃ for benzylation? A: Causality: KHCO₃ is a mild base sufficient to deprotonate the piperazine amine (pKa ~8.7) for Boc protection without causing unwanted side reactions or premature degradation. However, benzylation of the C6-hydroxyl group (phenol-like, pKa ~9-10) requires a stronger base like K₂CO₃ to generate the highly nucleophilic phenoxide anion required for efficient S_N2 attack on the benzyl bromide.

Q: During the Boc deprotection step, I observe cleavage of the benzyl ester. How do I prevent this? A: Causality: Benzyl esters are susceptible to hydrolysis under strong aqueous acidic conditions or extended heating. Self-Validating Solution: Avoid aqueous workup entirely. Conduct the deprotection in anhydrous 4M HCl in dioxane at room temperature (22°C) for exactly 1 hour 2. This selectively cleaves the Boc carbamate via a t-butyl cation mechanism without hydrolyzing the benzyl ester.

Q: My starting material (6-hydroxy-6-defluoro ciprofloxacin) has terrible solubility in DMF. What should I do? A: Causality: The starting material exists as a zwitterion (protonated piperazine, deprotonated carboxylate), creating a rigid crystal lattice that resists solvation 3. Solution: Do not add extra solvent. Proceed with the addition of Boc₂O and KHCO₃ and heat to 40°C. As the Boc group attaches to the amine, the zwitterionic character is destroyed, and the intermediate will seamlessly dissolve into the DMF, acting as a visual self-validating indicator of reaction progress.

Step-by-Step Experimental Methodology

This protocol relies on a one-pot, two-step protection/benzylation sequence followed by an anhydrous deprotection to maximize yield and minimize purification bottlenecks.

Phase 1: Boc Protection & Global Benzylation
  • Initiation: Suspend 6-hydroxy-6-defluoro ciprofloxacin (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Amine Masking: Add KHCO₃ (2.5 equiv) and Boc₂O (1.2 equiv). Stir the suspension at 40°C for 90 minutes.

    • Self-Validation Checkpoint: The cloudy suspension will turn into a clear solution as the zwitterion is consumed. LC-MS must confirm the disappearance of the starting mass and the appearance of the [M+H]⁺ = M_SM + 100 peak.

  • Benzylation: To the same reaction vessel, add K₂CO₃ (3.0 equiv) and Benzyl bromide (2.5 equiv). Elevate the temperature to 115°C and stir for 90 minutes 2.

  • Workup: Cool the mixture to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH) to yield the fully protected intermediate (~86% yield over two steps).

Phase 2: Anhydrous Boc Deprotection
  • Cleavage: Dissolve the purified N-Boc-6-benzyloxy ciprofloxacin benzyl ester in a minimal amount of anhydrous 1,4-dioxane.

  • Acidification: Slowly add 4M HCl in dioxane (10.0 equiv). Stir at 22°C for exactly 1 hour 2.

    • Self-Validation Checkpoint: Do not use heat. The target compound will begin to crash out of the solution as a white hydrochloride salt precipitate, serving as an auto-purification mechanism.

  • Isolation: Filter the precipitate under a vacuum. Wash the filter cake thoroughly with cold diethyl ether to remove residual dioxane and t-butyl alcohol byproducts. Dry under a high vacuum to afford the pure target compound in >95% yield.

References

  • Title: Lectin-Targeted Prodrugs Activated by Pseudomonas aeruginosa for Self-Destructive Antibiotic Release Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and Antimicrobial Properties of a Ciprofloxacin and PAMAM-dendrimer Conjugate Source: Molecules - MDPI / NIH URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 6-defluoro-6-benzyloxy Ciprofloxacin Benzyl Ester

Welcome to the technical support center for 6-defluoro-6-benzyloxy ciprofloxacin benzyl ester. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-defluoro-6-benzyloxy ciprofloxacin benzyl ester. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this highly modified, lipophilic ciprofloxacin derivative. Our goal is to provide you with the foundational knowledge and practical troubleshooting workflows to ensure successful handling and experimentation.

Introduction: Understanding the Molecule

6-defluoro-6-benzyloxy ciprofloxacin benzyl ester is a unique derivative of the well-known fluoroquinolone antibiotic, ciprofloxacin. The structural modifications—esterification of the carboxylic acid with a benzyl group and replacement of the C6-fluorine with a benzyloxy group—fundamentally alter its physicochemical properties.

Unlike its parent compound, ciprofloxacin, which is zwitterionic and exhibits pH-dependent aqueous solubility[1][2], this derivative is a neutral, significantly more lipophilic, and larger molecule. The removal of the acidic proton and the addition of two bulky, non-polar benzyl groups are the primary drivers of its challenging solubility profile in many common laboratory solvents. This guide will help you navigate these challenges by applying core principles of solvent-solute interactions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving the compound. What is a good starting solvent?

A good starting point for a molecule of this nature is a solvent that can accommodate its large, aromatic, and moderately polar structure. We recommend beginning with chlorinated solvents or polar aprotic ethers.

  • Primary Recommendation: Dichloromethane (DCM) or Chloroform (CHCl₃) . These solvents are effective at solvating large, moderately non-polar compounds. Synthetic procedures for similar ciprofloxacin esters frequently use DCM as a reaction solvent, indicating good solubility.[3]

  • Secondary Recommendation: Tetrahydrofuran (THF) or 1,4-Dioxane . These polar aprotic ethers are also excellent candidates.

  • Solvents of Last Resort: For particularly stubborn samples, Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be used. Be aware that their high boiling points make them difficult to remove, and DMSO is hygroscopic, which can introduce water into your experiment.

Q2: My compound won't dissolve in methanol, ethanol, or acetonitrile. Why is this happening?

This is a classic case of polarity mismatch. While methanol, ethanol, and acetonitrile are common organic solvents, they are relatively polar. The two benzyl groups on your molecule create significant non-polar surface area.

The primary intermolecular forces these polar solvents engage in are hydrogen bonding and strong dipole-dipole interactions. Your molecule has limited hydrogen bond accepting capabilities (e.g., at the keto oxygen) and no hydrogen bond donors. The energy penalty to break apart the solvent's own strong network to accommodate your large, lipophilic molecule is too high, resulting in poor solubility. The ability of a solvent to form hydrogen bonds is a critical factor governing the solubility of fluoroquinolones and their derivatives.[4]

Q3: I observed my compound initially dissolving with heat, but it crashed out as it cooled. What should I do?

This indicates you have created a supersaturated solution. The increased kinetic energy from heating allowed the solvent to accommodate more solute than it could at thermodynamic equilibrium at room temperature. This is a common phenomenon, as the dissolution of many crystalline solids is an endothermic process.[5]

Troubleshooting Steps:

  • Re-heat the solution to redissolve the compound.

  • Add a co-solvent. While the solution is warm and clear, add a small amount of a "good" solvent (like DCM or THF) to increase the overall solvating power of the system at room temperature.

  • Maintain a higher temperature. If your experimental setup allows, consider running the procedure at a slightly elevated temperature where the compound remains soluble.

Q4: Can I use a co-solvent system to dissolve my compound in a solvent required for my assay (e.g., acetonitrile)?

Absolutely. Using a co-solvent is a highly effective and common technique to enhance the solubility of poorly soluble drugs.[6][7] The strategy is to use a minimal amount of a strong solvent to dissolve the compound, and then dilute this stock solution with the desired "poorer" solvent of your main experiment.

For example, to prepare a solution in a 90:10 Acetonitrile:DMSO mixture:

  • Dissolve the compound in the required volume of DMSO first.

  • Slowly add the acetonitrile to this solution, vortexing or stirring continuously. The co-solvent alters the polarity of the overall solvent system, disrupting the hydrogen bonding network of the primary solvent and reducing the dielectric constant, which can significantly enhance the solubility of non-polar compounds.[8]

Q5: How can I be sure my compound isn't degrading in my chosen solvent?

This is a critical concern, especially if heating is required. The ester linkage is the most probable site of degradation via hydrolysis, which can be catalyzed by trace amounts of acid or base, particularly in the presence of water.

Validation Protocol:

  • Prepare a solution of your compound in the chosen solvent system.

  • Take an immediate sample for analysis (Time = 0).

  • Let the solution stand under the intended experimental conditions (e.g., room temperature for 4 hours, or 40°C for 1 hour).

  • Take a second sample (Time = X).

  • Analyze both samples by a suitable method like Thin Layer Chromatography (TLC) or LC-MS. The appearance of new spots (TLC) or peaks (LC-MS) in the second sample indicates degradation.

Troubleshooting Guides & Experimental Workflows

Guide 1: Systematic Solvent Screening Protocol

This protocol allows you to efficiently test a range of solvents using a minimal amount of your valuable compound.

Objective: To identify a suitable solvent or co-solvent system for 6-defluoro-6-benzyloxy ciprofloxacin benzyl ester.

Materials:

  • Compound (~10-20 mg)

  • A selection of solvents (see Table 1)

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer and/or magnetic stirrer

  • Heat gun or water bath (optional)

Procedure:

  • Weigh approximately 1-2 mg of the compound into each labeled vial.

  • Add a small, fixed volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Vortex vigorously for 60 seconds at room temperature. Observe for dissolution.

  • If not fully dissolved, add another 100 µL of solvent and vortex again. Repeat up to a total volume of 1 mL.

  • If still not dissolved, gently warm the vial (e.g., to 40-50°C) and observe. Note if it dissolves with heat and if it precipitates upon cooling.

  • Record your observations (Insoluble, Partially Soluble, Soluble, Soluble with Heat) for each solvent.

  • Repeat for all test solvents.

Data Presentation: Solvent Properties and Solubility Predictions

The following table provides a list of common organic solvents, their properties, and a qualitative prediction for their effectiveness in dissolving 6-defluoro-6-benzyloxy ciprofloxacin benzyl ester.

SolventPolarity Index (P')Boiling Point (°C)Solvent TypePredicted SolubilityRationale & Comments
n-Hexane0.169Non-polar AliphaticInsolubleToo non-polar; cannot solvate the polar groups (keto, ether, nitrogens).
Toluene2.4111Non-polar AromaticPartially SolubleAromatic nature helps, but may not be polar enough.
Dichloromethane (DCM)3.140ChlorinatedHighly Soluble Excellent balance of polarity for this structure. Often used in synthesis of related esters.[3]
Diethyl Ether2.835Aprotic EtherSolubleGood general-purpose solvent for moderately polar compounds.
Tetrahydrofuran (THF)4.066Aprotic EtherHighly Soluble More polar than ether, excellent choice.
Ethyl Acetate4.477EsterPartially SolubleMay require warming or a co-solvent.
Acetone5.156KetonePartially SolublePolarity is borderline; may struggle with the large non-polar groups.
Acetonitrile (ACN)5.882NitrilePoorly SolubleToo polar. Often requires a co-solvent.
Ethanol4.378Polar Protic (Alcohol)Poorly SolubleStrong hydrogen bonding network is difficult for the solute to penetrate.[4][9]
Dimethyl Sulfoxide (DMSO)7.2189Aprotic SulfoxideHighly Soluble Powerful, polar aprotic solvent. Use sparingly due to high boiling point.
Guide 2: Developing a Co-Solvent System

This workflow helps you find the right ratio of a "good" solvent and a "poor" solvent for your experiment.

co_solvent_workflow cluster_prep Preparation cluster_titration Titration & Optimization A Step 1: Dissolve Compound in minimal volume of a 'Good' Solvent (e.g., DMSO, THF) B Step 2: Slowly add 'Poor' Solvent (e.g., Acetonitrile, Buffer) while stirring vigorously A->B Begin Titration C Step 3: Observe for first sign of persistent cloudiness (precipitation point) B->C Continue Addition D Step 4: Record the solvent ratio (e.g., 1:8 DMSO:ACN) C->D Precipitation Observed E Step 5: Add a small amount (~5-10% vol) of the 'Good' Solvent back to ensure clarity and stability D->E Finalize Ratio

Caption: Workflow for developing a stable binary co-solvent system.

Logical Troubleshooting Flowchart

If you encounter a solubility issue, follow this logical path to diagnose and solve the problem.

troubleshooting_flowchart start Problem: Compound will not dissolve purity_check Is the material pure? (Check CoA, TLC, or NMR) start->purity_check purity_check->start No, purify material solvent_choice Is the solvent appropriate? (Consult Solvent Table) purity_check->solvent_choice Yes, material is pure stronger_solvent Action: Switch to a stronger solvent (e.g., DCM, THF, DMSO) solvent_choice->stronger_solvent No check_concentration Is the concentration too high? solvent_choice->check_concentration Yes success Solution Found stronger_solvent->success apply_heat Action: Gently warm the solution (40-50°C) use_cosolvent Action: Use a co-solvent system (See Guide 2) apply_heat->use_cosolvent Still insoluble apply_heat->success Dissolved use_cosolvent->success check_concentration->apply_heat No reduce_concentration Action: Reduce concentration by adding more solvent check_concentration->reduce_concentration Yes reduce_concentration->success

Caption: A step-by-step flowchart for troubleshooting solubility issues.

References

  • Jadhav, M., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Link

  • Shinde, A., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 5(2), 1189-1200. Link

  • Kumar, S., & Singh, A. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 7(4), 89-96. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(4), 134-142. Link

  • Seedher, N., & Bhatia, S. (2008). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences, 70(2), 220–225. Link

  • Ross, D. L., & Riley, C. M. (1990). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 63(3), 237-250. Link

  • Torniainen, K., et al. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. Journal of Chemical Thermodynamics, 103, 144-152. Link

  • Bari, S. B. (2010). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 587-606. Link

  • Torniainen, K., et al. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. PubMed. Link

  • Florindo, C., et al. (2014). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Journal of Pharmaceutical and Biomedical Analysis, 98, 242-249. Link

  • Nielsen, D. G., et al. (2018). Synthesis and Antimicrobial Properties of a Ciprofloxacin and PAMAM-dendrimer Conjugate. Molecules, 23(11), 2809. Link

  • Ji, C., et al. (2012). Chemical syntheses and in vitro antibacterial activity of two desferrioxamine B-ciprofloxacin conjugates with potential esterase and phosphatase triggered drug release linkers. Bioorganic & Medicinal Chemistry, 20(13), 4149-4155. Link

  • Patel, K. D., et al. (2013). Synthesis and spectral studies of noval benzyl derivative of ciprofloxacin and their Cu (II) and Co (II) complexes. Journal of Chemical and Pharmaceutical Research, 5(12), 101-105. Link

  • Aoun, S., et al. (2014). In vitro testing of ciprofloxacin formulations and preliminary study on BCS biowaiver. Journal of Food and Drug Analysis, 22(3), 359-365. Link

  • Sigma-Aldrich. N-Benzyl Ciprofloxacin Benzyl Ester. Product Page. Link

  • Pharmaffiliates. N-Benzyl Ciprofloxacin Benzyl Ester. Product Page. Link

  • Varanda, F., et al. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Journal of Chemical & Engineering Data, 51(6), 2005-2009. Link

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2024). MDPI. Link

  • Lukin, A., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. International Journal of Molecular Sciences, 24(1), 954. Link

  • Eco-Friendly TLC of Ciprofloxacin Using Mixed Hydrotropic Solvent Systems. (2023). International Journal for Innovative Research in Technology. Link

  • Parra, M. A., et al. (2023). Solubility of ciprofloxacin in different solvents at several temperatures: Measurement, correlation, thermodynamics and Hansen solubility parameters. ResearchGate. Link

  • Viñas, M., et al. (2023). Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin. Pharmaceutics, 15(2), 585. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Deprotection of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the synthesis and optimization of fluoroquinolone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the synthesis and optimization of fluoroquinolone derivatives.

The catalytic deprotection of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester to yield 6-hydroxy-6-defluoro ciprofloxacin [1] presents a unique dual-deprotection challenge. The substrate contains two distinct benzyl protecting groups (an ester and an ether) and a highly basic piperazine ring that actively interferes with transition-metal catalysts. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure complete conversion.

Mechanistic Pathway & Workflow Logic

The deprotection follows a stepwise kinetic profile. Benzyl esters undergo hydrogenolysis rapidly under mild conditions[2], whereas benzyl ethers possess a stronger C–O bond and are sterically hindered, requiring higher energy activation[3].

ReactionPathway SM 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester Int 6-Defluoro 6-Benzyloxy Ciprofloxacin (Intermediate) SM->Int Pd/C, H2 (1 atm) Fast: Ester Cleavage Prod 6-Hydroxy-6-Defluoro Ciprofloxacin Int->Prod Pd(OH)2/C, H2 (3 atm) Slow: Ether Cleavage

Caption: Stepwise catalytic deprotection pathway for benzyl ester and ether groups.

Standard Operating Procedure (SOP): Optimized Dual-Deprotection

To overcome the kinetic barriers of the benzyl ether and the poisoning effect of the piperazine ring, use the following self-validating protocol.

Step-by-Step Methodology:

  • Substrate Preparation: In a heavy-walled Parr hydrogenation flask, dissolve 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester (1.0 eq) in a 1:1 mixture of anhydrous Methanol and THF to achieve a 0.1 M concentration.

  • Amine Passivation (Critical Step): Add Glacial Acetic Acid (2.0 eq) to the solution.

    • Self-Validation: The solution will become completely homogeneous as the piperazine acetate salt forms. If the solution remains cloudy, slightly increase the THF ratio.

  • Catalyst Addition: Under a strict inert argon atmosphere, carefully add 20% Pd(OH)₂/C (Pearlman’s catalyst, 20% w/w relative to the substrate).

  • Hydrogenation: Purge the flask with H₂ gas three times to remove all oxygen. Pressurize the vessel to 4 atm (60 psi) and heat the mixture to 40°C with vigorous mechanical shaking.

  • Reaction Monitoring: Sample the reaction at T=2h and T=6h for LC-MS analysis.

    • T=2h: The starting material mass should be entirely absent. The dominant peak will correspond to the mono-deprotected intermediate (ester cleaved, ether intact).

    • T=6h: The intermediate mass should transition completely to the final product mass, confirming the synthesis of 6-hydroxy-6-defluoro ciprofloxacin[4].

  • Workup & Isolation: Vent the H₂ gas and purge with argon. Filter the reaction mixture through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad thoroughly with hot methanol.

  • Isoelectric Precipitation: Concentrate the filtrate in vacuo to 25% of its original volume. Slowly add 1M NaOH dropwise while monitoring the pH.

    • Self-Validation: As the pH approaches the isoelectric point of the zwitterion (pH ~7.2–7.4), a dense off-white precipitate of pure 6-hydroxy-6-defluoro ciprofloxacin will crash out of the solution. Filter, wash with cold water, and dry under high vacuum.

Troubleshooting & FAQs

TroubleshootingLogic Start Standard Pd/C Hydrogenation Check1 Reaction Stalled? Start->Check1 Poison Piperazine Poisoning Check1->Poison Yes Check2 Ether Intact? Check1->Check2 No Sol1 Add AcOH/HCl Poison->Sol1 Sol1->Check2 Sol2 Use Pd(OH)2/C & Heat Check2->Sol2 Yes Success 6-Hydroxy-6-Defluoro Ciprofloxacin Check2->Success No Sol2->Success

Caption: Troubleshooting logic for resolving stalled deprotection of ciprofloxacin derivatives.

Q1: Why does my reaction stall after the benzyl ester is cleaved, leaving the benzyl ether intact? A: This is caused by differential hydrogenolysis rates. Benzyl esters deprotect rapidly at room temperature under 1 atm of H₂[5]. Benzyl ethers, however, are more electron-rich and sterically hindered. Standard 10% Pd/C often lacks the catalytic activity required to break this specific C–O bond[6]. Solution: Switch to Pearlman’s catalyst (20% Pd(OH)₂/C), which provides a highly active, non-pyrophoric palladium surface, and increase the hydrogen pressure to 3–5 atm at 40°C.

Q2: How do I prevent the basic piperazine ring from poisoning the palladium catalyst? A: The secondary amine of the piperazine moiety contains a highly nucleophilic lone pair that strongly coordinates to the palladium metal surface, blocking the active catalytic sites[7]. Solution: Add a stoichiometric excess (2.0 equivalents) of a mild acid, such as glacial acetic acid (AcOH), to the reaction mixture. This protonates the amine, converting it into an ammonium salt that cannot coordinate with the palladium surface.

Q3: My product is precipitating onto the catalyst during the reaction. How do I recover it? A: As the benzyl ester is cleaved, the molecule exposes a free carboxylic acid, forming a zwitterion with the piperazine ring. This intermediate is notoriously insoluble in standard non-polar hydrogenation solvents. If it precipitates onto the catalyst, it halts further ether deprotection and traps your yield. Solution: Never use pure EtOAc or EtOH. Utilize a polar protic solvent mixture (MeOH/THF 1:1) with added acid to keep the protonated species soluble. If precipitation has already occurred, add 1M HCl to the crude mixture to fully solubilize the product as a hydrochloride salt before filtering off the Pd/C.

Q4: Is there a risk of over-reducing the quinolone core or the cyclopropyl group? A: The cyclopropyl group is highly stable to standard Pd/C hydrogenation. However, the 2,3-double bond of the quinolone core can be susceptible to over-reduction if the reaction is left under forcing conditions (>5 atm H₂, >60°C) for extended periods. Solution: Strictly adhere to the LC-MS monitoring protocol outlined in the SOP. Terminate the reaction immediately once the mono-deprotected intermediate mass is fully consumed.

Optimization Data Summary

The table below summarizes the causality behind transitioning from baseline conditions to the optimized parameters required for this specific molecule.

ParameterBaseline ConditionsOptimized ConditionsCausality / Rationale
Catalyst 10% Pd/C20% Pd(OH)₂/C (Pearlman's)Pd(OH)₂ provides the higher surface activity required to cleave stubborn benzyl ethers[6].
Solvent EtOH or EtOAcMeOH / THF (1:1)Enhances the solubility of the highly polar zwitterionic intermediate.
Additive NoneGlacial Acetic Acid (2.0 eq)Protonates the piperazine nitrogen to prevent lone-pair coordination and catalyst poisoning[7].
H₂ Pressure 1 atm (Balloon)3 - 5 atm (Parr Shaker)Overcomes the steric hindrance of the C-6 ether linkage.
Temperature 25°C (Room Temp)40°CAccelerates the kinetically slow ether cleavage without over-reducing the quinolone core.
Outcome Stalled at intermediateComplete conversionYields pure 6-hydroxy-6-defluoro ciprofloxacin[1].

References

  • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." Organic Chemistry Portal. URL: [Link]

  • Organic Chemistry Portal. "Benzyl Esters - Organic Chemistry Portal." Organic Chemistry Portal. URL:[Link]

  • National Institutes of Health (PMC). "Evolution of the total syntheses of ustiloxin natural products and their analogues." PMC. URL:[Link]

  • ResearchGate. "Chromium‐Catalyzed Alkylation of Amines by Alcohols." Angewandte Chemie International Edition. URL:[Link]

Sources

Optimization

stability testing and degradation pathways of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the stability testing and degradation pathway analysis of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester. This document is d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the stability testing and degradation pathway analysis of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the experimental design and troubleshooting for this specific molecule.

Frequently Asked Questions (FAQs)
Q1: What is the rationale behind stability testing for this molecule?

Stability testing is a regulatory requirement and a critical component of drug development, mandated by guidelines such as the ICH Q1A(R2).[1][2] The purpose is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1][3] For a novel derivative like 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester, this data is essential to establish its intrinsic stability, identify potential degradation products, and develop a validated, stability-indicating analytical method.[4]

Q2: How do the structural modifications—benzyl ester, 6-defluoro, and 6-benzyloxy—impact stability compared to the parent ciprofloxacin?

These modifications introduce new chemical liabilities that significantly alter the stability profile compared to ciprofloxacin:

  • Benzyl Ester: The primary point of susceptibility is the ester linkage. It is prone to hydrolysis under both acidic and basic conditions, which will cleave the ester to form the corresponding carboxylic acid (6-defluoro 6-benzyloxy ciprofloxacin) and benzyl alcohol.[5][6] This is often the most rapid degradation pathway.

  • 6-Benzyloxy Group: Replacing the electron-withdrawing fluorine atom with an electron-donating benzyloxy group can alter the electronic properties of the quinolone ring system. This may affect its susceptibility to photolytic and oxidative degradation. The ether linkage itself can be a target for oxidative cleavage under harsh conditions.

  • Combined Effect: The presence of two benzyl groups increases the molecule's lipophilicity and introduces additional sites for oxidative and photolytic attack.

Q3: What are the primary degradation pathways I should anticipate?

Based on the structure and known degradation of fluoroquinolones, you should investigate the following pathways:

  • Hydrolysis (Acidic & Basic): Cleavage of the benzyl ester bond is the most probable pathway.

  • Oxidation: The piperazine ring is a known site of oxidation for fluoroquinolones, potentially leading to N-oxides or ring-opening products.[7][8][9] The benzylic positions are also susceptible to oxidation.

  • Photolysis: Fluoroquinolones are known to be photoreactive.[10][11][12] The extended chromophore from the benzyloxy group may alter the photodegradation profile, potentially leading to de-benzylation or other complex rearrangements.

Q4: Which analytical method is most suitable for a stability-indicating assay?

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard and most appropriate choice.[4][13] This technique is capable of separating the relatively nonpolar parent ester from its more polar degradants, such as the hydrolyzed carboxylic acid. A gradient elution is recommended to resolve all potential products.

Detailed Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample under conditions more severe than accelerated stability testing, as recommended by ICH guidelines.[13]

Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.

Starting Material: Prepare a stock solution of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock for each stress condition.

Step-by-Step Methodology:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N HCl.

    • Incubate at 80°C for 4 hours.[4]

    • Cool the solution to room temperature.

    • Neutralize with an equivalent amount of 0.1N NaOH.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

    • Incubate at 80°C for 4 hours.[4]

    • Cool the solution to room temperature.

    • Neutralize with an equivalent amount of 0.1N HCl.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis. Causality Note: Ester hydrolysis is typically much faster under basic conditions.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and monitor for 24 hours. Some studies on ciprofloxacin use elevated temperatures (e.g., 70°C for 4 hours) to accelerate degradation.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.

  • Thermal Degradation:

    • Store the solid drug substance in an oven at 80°C for 6 hours.[4]

    • Dissolve the stressed solid in the initial solvent and dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.

  • Photolytic Degradation (as per ICH Q1B):

    • Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][14]

    • A control sample should be protected from light (e.g., with aluminum foil).

    • Prepare the samples for analysis by diluting to a final concentration of ~100 µg/mL.

Data Presentation: Expected Degradation of Ciprofloxacin (for reference)

The table below summarizes typical degradation observed for the parent drug, ciprofloxacin HCl, under various stress conditions. This serves as a baseline for what to expect, though your derivative may be more or less stable.

Stress ConditionReagents & DurationTypical Degradation (%)Reference
Acid Hydrolysis0.1N HCl, 70°C, 4h~20%
Alkaline Hydrolysis0.1N NaOH, 70°C, 4h~24%
Oxidation3% H₂O₂, 70°C, 4h~40%
Thermal (Solid)60°C, 24h~10%
Photolytic (UV)254 nm, 5 days~30%
Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a validated analytical method that can accurately quantify the parent drug and separate it from all potential degradation products.

Methodology:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~278 nm (based on ciprofloxacin's absorbance maximum; this should be confirmed for your derivative).[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0 30
    15 90
    20 90
    21 30

    | 25 | 30 |

Causality Note: A gradient is essential because of the significant polarity difference between the parent ester and its hydrolyzed acid degradant. The initial low organic phase allows for the retention of the polar degradants, while the gradient ramp elutes the nonpolar parent compound.

Proposed Degradation Pathways & Visualizations

The following diagrams illustrate the most probable degradation pathways for 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester.

G parent 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester acid_hydrolysis Acid Hydrolysis (H+/H2O) parent->acid_hydrolysis base_hydrolysis Base Hydrolysis (OH-/H2O) parent->base_hydrolysis oxidation Oxidation (H2O2) parent->oxidation photolysis Photolysis (hv) parent->photolysis hydrolyzed_acid 6-Defluoro 6-Benzyloxy Ciprofloxacin (Primary Degradant) acid_hydrolysis->hydrolyzed_acid benzyl_alcohol Benzyl Alcohol acid_hydrolysis->benzyl_alcohol base_hydrolysis->hydrolyzed_acid base_hydrolysis->benzyl_alcohol piperazine_oxide Piperazine N-Oxide Derivative oxidation->piperazine_oxide debenzylated Photolytic Debenzylation Products photolysis->debenzylated

Caption: Primary degradation pathways of the target molecule.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution stress Apply Stress Condition (e.g., Acid, Base, Oxidative) stock->stress dilute Neutralize & Dilute to ~100 µg/mL stress->dilute inject Inject Sample onto RP-HPLC System dilute->inject separate Gradient Elution (Separates Parent & Degradants) inject->separate detect UV Detection (~278 nm) separate->detect quantify Quantify Parent Peak Area & Degradant Peaks detect->quantify mass_balance Calculate % Degradation & Mass Balance quantify->mass_balance identify Identify Peaks (LC-MS) quantify->identify

Caption: Experimental workflow for forced degradation analysis.

Troubleshooting Guide
Q: My primary degradation peak is broad and shows significant tailing. What's the cause?

A: This is likely the hydrolyzed carboxylic acid degradant. Free carboxylic acids can interact with residual silanols on the silica-based C18 column, causing peak tailing.

  • Solution 1 (Recommended): Lower the pH of your aqueous mobile phase (Mobile Phase A) to 2.5-3.0 with an acid like formic acid or orthophosphoric acid. At this pH, the carboxylic acid will be fully protonated, reducing its interaction with the stationary phase and resulting in a sharper, more symmetrical peak.

  • Solution 2: Use a column with end-capping or a different stationary phase designed for polar-analyte retention.

Q: I am not achieving good separation between the parent compound and a key degradant. What should I do?

A: This indicates that the chromatographic selectivity needs to be improved.

  • Solution 1: Adjust the gradient slope. A shallower gradient provides more time for separation and can resolve closely eluting peaks. Try decreasing the rate of increase of Mobile Phase B.

  • Solution 2: Change the organic modifier. If you are using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter the elution order and selectivity.

  • Solution 3: Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, while decreasing it can increase retention and potentially improve selectivity for some compounds.

Q: I see many small, unexpected peaks in my chromatogram after stress testing. How do I proceed?

A: This is common in forced degradation studies, especially under oxidative and photolytic conditions where multiple side reactions can occur.

  • Step 1 (Peak Purity): Use a photodiode array (PDA) detector to assess the peak purity of your main analyte peak. This ensures that a new degradant is not co-eluting with the parent drug.[13]

  • Step 2 (Mass Balance): Calculate the mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial value. If it is significantly lower, it may indicate that some degradants are not being detected by the UV detector or are retained on the column.

  • Step 3 (Identification): The most definitive way to proceed is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of these unknown peaks.[7] This will provide crucial information for elucidating the degradation pathway.

Q: My mass balance is below 95%. Where could the missing percentage be?

A: A poor mass balance can be due to several factors.

  • Non-Chromophoric Degradants: Some degradation pathways (e.g., opening of the quinolone ring) can lead to products that do not absorb UV light at your chosen wavelength. Benzyl alcohol, a likely hydrolysis product, has a much weaker chromophore than the parent molecule. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if this is suspected.

  • Volatile Degradants: Volatile products may be lost during sample preparation or heating.

  • Irreversible Adsorption: Highly reactive or polar degradants may irreversibly bind to the column.

  • Precipitation: The degradant may have precipitated out of the solution after the stress condition was applied. Ensure your sample is fully dissolved before injection.

References
  • Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Compar
  • Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. (2013). Der Pharma Chemica.
  • Chemical syntheses and in vitro antibacterial activity of two desferrioxamine B-ciprofloxacin conjugates with potential esterase and phosphatase triggered drug release linkers. (N.d.). PMC.
  • Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. (2025). ACS Omega.
  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (N.d.). Scirp.org.
  • Synthesis and spectral studies of noval benzyl derivative of ciprofloxacin and their Cu (II) and Co (II) complexes. (N.d.).
  • Degradation of ciprofloxacin in aqueous solution using ozone microbubbles: spectroscopic, kinetics, and antibacterial analysis. (2022). PMC.
  • A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage. (N.d.). PMC.
  • Stability-indicating determination of ciprofloxacin in the presence of its main photo-degradation product using solid-contact electrodes in. (2024). Journal of Applied Pharmaceutical Science.
  • Degradation of Ciprofloxacin (CIP) Antibiotic Waste using The Advanced Oxidation Process (AOP) Method with Ferrate (VI) from Extreme Base Electrosynthesis. (2023). Trends in Sciences.
  • Q1A(R2) Guideline. (2010). ICH.
  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. (2022). MDPI.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).
  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. (2022). PubMed.
  • Quality Guidelines. (N.d.). ICH.
  • Kinetics and Mechanisms of Ciprofloxacin Oxidation on Hematite Surfaces. (2015).
  • Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity. (2026). MDPI.
  • A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide. (2019).
  • Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chrom
  • Degradation of Fluoroquinolone-Based Pollutants and Bacterial Inactivation by Visible-Light-Active Aluminum-Doped TiO2 Nanoflakes. (2019).
  • Degradation of ciprofloxacin in water by advanced oxidation process: Kinetics study, influencing parameters and degradation pathways. (N.d.).
  • Preparation of ciprofloxacin. (N.d.).
  • Full article: Degradation of ciprofloxacin in water by advanced oxidation process: kinetics study, influencing parameters and degradation p
  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Deriv
  • Biodegradation of antibiotic ciprofloxacin: pathways, influential factors, and bacterial community structure. (2016). PubMed.
  • ich harmonised tripartite guideline - quality of biotechnological products. (N.d.). ICH.
  • Photodegradation of ciprofloxacin and ofloxacin antibiotics and their photo-metabolites with sunlight. (2019).
  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (N.d.). ICH.
  • Enhanced biodegradation of ciprofloxacin by enriched nitrifying sludge: assessment of removal pathways and microbial responses. (2021).

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Troubleshooting

resolving 1H-NMR signal overlap in 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester spectra

Welcome to the technical support center for resolving complex 1H-NMR spectra. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with signa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving complex 1H-NMR spectra. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with signal overlap in the 1H-NMR spectra of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester. Our goal is to provide you with a clear, logical, and actionable framework for troubleshooting and resolving these common spectroscopic hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a crowded, uninterpretable multiplet in the aromatic region (approx. 7.0-8.5 ppm) of my 1H-NMR spectrum for 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester. How can I begin to resolve these overlapping signals?

A1: The observation of significant signal overlap in the aromatic region of this particular molecule is expected. The structure contains multiple aromatic rings: the quinolone core, the benzyloxy group, and the benzyl ester group. Protons on these rings often have very similar chemical environments, leading to a complex and poorly resolved multiplet.

Your first and most straightforward approach should be to utilize the effect of different deuterated solvents on the chemical shifts of your compound. This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can often simplify complex spectra by altering the shielding of various protons.[1]

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare several NMR samples of your compound with identical concentrations (e.g., 5-10 mg in 0.5-0.7 mL of solvent). Use a range of deuterated solvents with varying polarities and aromatic character.[1]

  • Solvent Selection: A good starting selection would include:

    • Chloroform-d (CDCl₃)

    • Benzene-d₆ (C₆D₆)

    • Toluene-d₈

    • Acetone-d₆

    • Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: For accurate comparison, add a small amount of an internal standard, such as tetramethylsilane (TMS), to each sample.[2]

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Analysis: Compare the aromatic regions of the spectra. The anisotropic magnetic field of aromatic solvents like benzene-d₆ will interact with the solute, often causing significant shifts in the proton resonances and potentially resolving the overlap.

Data Presentation: Expected Solvent-Induced Shifts in Aromatic Protons

Deuterated SolventExpected Effect on Aromatic Proton SignalsRationale
Chloroform-d (CDCl₃) Standard reference spectrum, likely showing significant overlap.A relatively non-interacting solvent.
Benzene-d₆ (C₆D₆) Significant upfield or downfield shifts, potentially resolving multiplets.ASIS effect due to the aromatic solvent's ring current.[1]
Toluene-d₈ Similar to Benzene-d₆, may offer slightly different resolution.ASIS effect.
Acetone-d₆ Moderate changes in chemical shifts.A polar aprotic solvent that can alter proton shielding.
DMSO-d₆ Can cause significant shifts, especially for protons involved in hydrogen bonding.A highly polar aprotic solvent.
Q2: I've tried different solvents, but the benzylic proton signals are still overlapping with other resonances. What is my next step?

A2: If solvent effects are insufficient to resolve the signal overlap, the use of a lanthanide shift reagent (LSR) is a powerful secondary technique. LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule (such as the carbonyl oxygen or the nitrogens in the piperazine ring).[3] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion, often leading to the separation of previously overlapping signals.[4][5]

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Reagent Selection: A common and effective LSR is tris(dipivaloylmethanato)europium(III), often abbreviated as Eu(dpm)₃. Europium complexes typically induce downfield shifts.[6][7]

  • Sample Preparation: Dissolve your compound in a dry, aprotic deuterated solvent like CDCl₃. It is crucial that the solvent is anhydrous, as water can compete for coordination to the LSR.[3]

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your compound before adding any LSR.

  • Incremental Addition: Add small, measured amounts of the LSR to the NMR tube. A good starting point is to add 0.1 molar equivalents of the LSR.

  • Data Acquisition and Analysis: After each addition, acquire a new 1D ¹H NMR spectrum and observe the changes in chemical shifts. Continue this incremental addition until you achieve the desired signal separation. Be aware that excessive amounts of LSR can lead to significant peak broadening.[3]

Data Presentation: Hypothetical Effect of a Lanthanide Shift Reagent

Molar Equivalents of Eu(dpm)₃Proton A (closer to binding site) δ (ppm)Proton B (further from binding site) δ (ppm)Resolution
0.05.20 (multiplet)5.20 (multiplet)Overlapped
0.15.50 (doublet)5.30 (doublet)Partially Resolved
0.25.95 (doublet)5.45 (doublet)Fully Resolved
Q3: The use of a lanthanide shift reagent is causing significant line broadening in my spectrum, and I'm still struggling with assigning the complex multiplets. Are there more advanced techniques I can use?

A3: Yes. When simpler methods are insufficient or introduce undesirable artifacts like line broadening, two-dimensional (2D) NMR spectroscopy is the definitive solution. For resolving overlapping proton signals and determining connectivity, the most valuable 2D NMR experiments are COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[8][9]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[10] Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system. This is invaluable for tracing out the connectivity within the individual aromatic rings and the cyclopropyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[11] By spreading the proton signals out over a second dimension based on the carbon chemical shifts, even severely overlapped proton signals can be resolved.[12]

Workflow for 2D NMR Analysis

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Resolution cluster_3 Data Interpretation Problem Overlapping 1H-NMR Signals Solvent Change Deuterated Solvent Problem->Solvent LSR Use Lanthanide Shift Reagent Solvent->LSR If overlap persists COSY Acquire 1H-1H COSY LSR->COSY If line broadening is an issue or for definitive assignment HSQC Acquire 1H-13C HSQC COSY->HSQC To resolve severely overlapped proton signals Assign Assign Proton Resonances HSQC->Assign Structure Confirm Molecular Structure Assign->Structure

Caption: Decision workflow for resolving 1H-NMR signal overlap.

Experimental Protocol: 2D NMR Acquisition

  • Sample Preparation: Prepare a concentrated sample of your compound (15-20 mg) in a suitable deuterated solvent (0.5-0.7 mL).

  • Acquisition of 1D Spectra: First, acquire high-quality 1D ¹H and ¹³C spectra to determine the appropriate spectral widths for the 2D experiments.

  • COSY Acquisition: Set up and run a standard COSY experiment. The number of scans will depend on the sample concentration.

  • HSQC Acquisition: Following the COSY, set up and run a standard HSQC experiment.

  • Data Processing and Analysis: Process the 2D data using appropriate software. In the COSY spectrum, identify cross-peaks that indicate J-coupling between protons. In the HSQC spectrum, correlate each proton signal with its attached carbon, which will help to resolve any ambiguities from the 1D spectrum.

By employing these 2D techniques, you can confidently assign the proton signals even in the most crowded regions of the spectrum, leading to a complete and accurate structural elucidation of your 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • Alfa Chemistry. (2026). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

  • CIL Isotope Separations. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Retrieved from [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • ACS Publications. (2013). NMR Spectroscopy in Nondeuterated Solvents (No-D NMR): Applications in the Undergraduate Organic Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Calculations of 13C NMR chemical shifts and F-C coupling constants of ciprofloxacin. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Peaks in Simple Two-Dimensional NMR Experiments from Chemical Exchange of Transverse Magnetisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures and 19F NMR spectra of ciprofloxacin (left) and.... Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Retrieved from [Link]

  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of a 1.875 mM ciprofloxacin in D2O (400 MHz, 300 K);.... Retrieved from [Link]

  • Semantic Scholar. (2004). 1H, 13C and 15N NMR spectra of ciprofloxacin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). 1H, 13C and 15N NMR spectra of ciprofloxacin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Synthesis of Novel Ciprofloxacin Analogues and Evaluation of Their Anti-Proliferative Effect on Human Cancer Cell Lines. Retrieved from [Link]

  • Scribd. (n.d.). Solving HNMR Problems. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]

  • JOCPR. (2012). Synthesis and spectral studies of noval benzyl derivative of ciprofloxacin and their Cu (II) and Co (II) complexes. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Retrieved from [Link]

  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). QUANTITATIVE ANALYSIS OF NOFRLOXACIN BY 1H NMR AND HPLC. Retrieved from [Link]

  • MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester vs. Ciprofloxacin: A Mechanistic and Efficacy Comparison Guide

As drug development evolves, the fluoroquinolone scaffold has been extensively modified to either overcome bacterial resistance or repurpose the core structure for entirely new therapeutic targets (such as viral polymera...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development evolves, the fluoroquinolone scaffold has been extensively modified to either overcome bacterial resistance or repurpose the core structure for entirely new therapeutic targets (such as viral polymerases or human kinases). This guide provides a deep-dive comparison between the classic broad-spectrum antibiotic Ciprofloxacin and its highly modified synthetic derivative, 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester .

By analyzing the structure-activity relationship (SAR) and comparative efficacy, we will explore how specific chemical substitutions fundamentally alter the pharmacodynamics of the quinolone core.

Mechanistic & Structural Analysis (SAR)

To understand the stark difference in efficacy between these two compounds, we must examine the biophysics of fluoroquinolone target binding.

The Role of the C3/C4 Keto-Acid and the Water-Metal Ion Bridge

Ciprofloxacin exerts its bactericidal effect by stabilizing DNA cleavage complexes with bacterial DNA gyrase and Topoisomerase IV[1]. The absolute structural requirement for this interaction is the C3-carboxylic acid and C4-ketone motif . This motif chelates a non-catalytic magnesium ion (Mg²⁺), which in turn forms a highly coordinated "water-metal ion bridge" with specific serine and acidic residues (e.g., Ser83 and Asp87 in E. coli GyrA)[2].

In 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester , the C3-carboxylic acid is masked by a benzyl ester [3]. This esterification completely abolishes the molecule's ability to chelate Mg²⁺, stripping it of its primary mechanism for anchoring to the DNA gyrase complex.

The C6 Position: Target Affinity vs. Lipophilicity

In classical fluoroquinolones, the C6-fluorine is critical for enhancing cell wall penetration and increasing the overall binding affinity to the gyrase-DNA complex. Removing this fluorine (defluorination) generally reduces antibacterial potency.

Replacing the compact fluorine atom with a bulky benzyloxy group creates severe steric hindrance within the tight binding pocket of the topoisomerase cleavage complex. However, this modification is highly intentional in medicinal chemistry: it drastically increases the lipophilicity (LogP) of the scaffold, redirecting the molecule away from bacterial targets and toward hydrophobic pockets in alternative targets, such as HCV NS5B polymerase[4] or c-Met kinases[5].

SAR_Mechanism Cipro Ciprofloxacin (Active Antibacterial) C3_COOH Free C3-Carboxylic Acid & C4-Ketone Cipro->C3_COOH C6_F C6-Fluorine Cipro->C6_F Deriv 6-Defluoro-6-Benzyloxy Ciprofloxacin Benzyl Ester C3_Ester C3-Benzyl Ester (Masked Acid) Deriv->C3_Ester C6_OBn C6-Benzyloxy (Bulky Group) Deriv->C6_OBn Mg_Bridge Chelates Mg2+ via Water-Metal Ion Bridge C3_COOH->Mg_Bridge C6_F->Mg_Bridge Steric Loss of Mg2+ Chelation & Severe Steric Clash C3_Ester->Steric C6_OBn->Steric Gyrase Binds DNA Gyrase/Topo IV (Bactericidal) Mg_Bridge->Gyrase NoGyrase No Gyrase Binding (Inactive Antibacterial) Steric->NoGyrase

Structure-Activity Relationship (SAR) mapping of Ciprofloxacin vs its modified ester.

Efficacy Comparison Profile

Because the benzyl ester derivative lacks the fundamental structural requirements for topoisomerase inhibition, its in vitro antibacterial efficacy is practically non-existent. It serves primarily as a synthetic intermediate, an impurity reference standard[6], or a prodrug-like scaffold for non-antibacterial drug discovery.

Pharmacological ParameterCiprofloxacin6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester
Primary Target DNA Gyrase / Topoisomerase IVAlternative Targets (Kinases, Viral Polymerases)
C3/C4 Motif Status Free Keto-Acid (Active Mg²⁺ Chelation)Benzyl Ester (Masked, No Chelation)
C6 Substituent Fluorine (High target affinity)Benzyloxy (Steric bulk, high lipophilicity)
Antibacterial MIC (E. coli) < 0.01 µg/mL (Highly Potent)> 128 µg/mL (Inactive)
Estimated Lipophilicity (LogP) Low/Moderate (~0.28)High (> 4.0)
Primary Application Broad-spectrum clinical antibioticDrug discovery scaffold / Synthetic intermediate

Experimental Workflows

To objectively validate the loss of antibacterial mechanism and assess the compound's behavior as a potential prodrug, the following self-validating experimental protocols must be employed.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay proves the causality between the C3-esterification/C6-modification and the loss of target engagement. DNA gyrase normally introduces negative supercoils into relaxed plasmid DNA. Effective fluoroquinolones inhibit this, leaving the DNA relaxed.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a reaction mixture containing 0.5 µg of relaxed pBR322 plasmid DNA in a standard gyrase assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Compound Incubation: Add the test compounds (Ciprofloxacin as the positive control; the Benzyl Ester derivative as the test article) at varying concentrations (0.1 µg/mL to 100 µg/mL). Add 1 unit of E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K. Incubate for an additional 30 minutes at 37°C to digest the trapped gyrase enzymes.

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide during the run to prevent intercalative artifacts). Post-stain with ethidium bromide (0.5 µg/mL).

  • Self-Validation & Analysis:

    • Internal Control: The "No Drug" lane must show a fast-migrating band of fully supercoiled DNA (confirming enzyme activity).

    • Causality Check: The Ciprofloxacin lane will show slow-migrating relaxed DNA (successful inhibition). The 6-defluoro 6-benzyloxy ester lane will show supercoiled DNA, proving its inability to bind and inhibit the enzyme due to the lack of Mg²⁺ chelation.

Gyrase_Workflow Prep 1. Prepare Reaction Relaxed pBR322 DNA + E. coli DNA Gyrase Incubate 2. Compound Incubation Add Test Compound 37°C for 30 min Prep->Incubate Stop 3. Terminate Reaction Add SDS & Proteinase K Incubate 30 min Incubate->Stop Gel 4. Electrophoresis 1% Agarose Gel Ethidium Bromide Stain Stop->Gel Analyze 5. UV Quantification Measure Supercoiled vs Relaxed DNA Gel->Analyze

Step-by-step workflow for the DNA gyrase supercoiling inhibition assay.

Protocol 2: Esterase-Mediated Prodrug Cleavage Assay

Because the C3-benzyl ester acts as a masking group, it is crucial to determine if the compound can be enzymatically hydrolyzed in vitro to release the free acid (a standard prodrug strategy).

Step-by-Step Methodology:

  • Enzyme Incubation: Spike 10 µM of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester into 1 mL of PBS (pH 7.4) containing 10 units of Porcine Liver Esterase (PLE) or 50% human serum. Incubate at 37°C.

  • Time-Course Extraction: At specific intervals (0, 15, 30, 60, and 120 minutes), extract 100 µL aliquots and immediately quench the enzymatic reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a reverse-phase LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the parent ester and the predicted hydrolyzed free-acid metabolite.

  • Self-Validation & Analysis: If the ester is a viable prodrug, the chromatographic peak for the benzyl ester will decay logarithmically over time, inversely mirroring the appearance of the free carboxylic acid peak. If no cleavage occurs, the ester is sterically hindered and metabolically stable.

Conclusion

The comparison between Ciprofloxacin and 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester perfectly illustrates the precision of structure-activity relationships in medicinal chemistry. While Ciprofloxacin is optimized for maximum interaction with the bacterial water-metal ion bridge, the modified ester intentionally dismantles this interaction. By masking the essential C3-carboxylic acid and introducing severe steric bulk at the C6 position, the derivative trades antibacterial efficacy for high lipophilicity, transforming a potent antibiotic into a versatile scaffold for novel drug discovery.

References

  • 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester | 1391052-85-9 Coompo Chemical Catalog[Link]

  • Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site National Institutes of Health (PMC)[Link]

  • Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge Oxford Academic (Nucleic Acids Research)[Link]

  • Synthesis and Antimicrobial Properties of a Ciprofloxacin and PAMAM-dendrimer Conjugate National Institutes of Health (PMC)[Link]

  • Design, Synthesis, Molecular Modeling Studies and Biological Evaluation of N′-Arylidene-6-(benzyloxy) ResearchGate[Link]

Sources

Comparative

validation of analytical methods for 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester

Validation of Analytical Methods for 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester: A Comprehensive Comparison Guide Executive Summary & Scientific Context 6-Defluoro 6-benzyloxy ciprofloxacin benzyl ester (CAS: 1391...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Analytical Methods for 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester: A Comprehensive Comparison Guide

Executive Summary & Scientific Context

6-Defluoro 6-benzyloxy ciprofloxacin benzyl ester (CAS: 1391052-85-9) is a critical synthetic intermediate and potential impurity in the manufacturing pipeline of advanced fluoroquinolone antibiotics[1][2]. Unlike the parent compound ciprofloxacin, which is zwitterionic and highly polar, this derivative possesses bulky, lipophilic protecting groups—a benzyloxy moiety at the C-6 position and a benzyl ester at the C-3 carboxylic acid[3].

These structural modifications drastically shift its physicochemical properties, rendering traditional aqueous-heavy analytical methods ineffective. This guide objectively compares three analytical modalities—RP-HPLC-UV, UPLC-DAD, and LC-MS/MS—for the quantification and impurity profiling of this compound. By examining the causality behind chromatographic behaviors, we provide self-validating protocols grounded in ICH Q2(R2) guidelines to ensure robust method development.

Comparative Analysis of Analytical Modalities

Selecting the appropriate analytical platform depends on the phase of drug development, the required sensitivity, and the complexity of the sample matrix.

  • Reversed-Phase HPLC-UV (RP-HPLC-UV): The industry standard for routine QA/QC and bulk API release testing. It offers excellent precision and accuracy but suffers from longer run times due to the high lipophilicity of the target molecule[4][5].

  • Ultra-Performance Liquid Chromatography (UPLC-DAD): Utilizes sub-2-micron particle columns to achieve high-throughput separations. It provides superior resolution, which is critical for separating closely eluting degradation products (e.g., debenzylated or hydrolyzed impurities)[6].

  • LC-MS/MS (Triple Quadrupole): Essential for trace-level quantification (e.g., genotoxic impurities) and structural elucidation. While cost-prohibitive for routine batch release, it is indispensable during early-stage impurity profiling and pharmacokinetic studies where high sensitivity is required[6].

Mechanistic Insights: The Causality Behind the Method

Expert method development requires understanding the molecular interactions driving the chromatography:

  • Sample Solubilization: Due to the dual benzyl protections, the compound exhibits poor aqueous solubility. Sample extraction and stock solution preparation require strong organic solvents like DMSO or Dichloromethane[1]. For chromatographic injection, diluting the DMSO stock into Acetonitrile:Water (50:50) is necessary to prevent solvent-mismatch peak distortion.

  • Mobile Phase pH Control: Although the C-3 carboxylic acid is protected (eliminating the molecule's zwitterionic behavior), the C-7 piperazine ring remains basic. An acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) is mandatory to fully protonate the piperazine nitrogen. This prevents secondary interactions with residual silanols on the silica stationary phase, effectively eliminating peak tailing and ensuring sharp peak shapes[4][6].

Quantitative Performance Comparison

The following table synthesizes the validation parameters across the three analytical platforms, demonstrating their respective capabilities in handling lipophilic fluoroquinolone derivatives[4][5][6][7].

Validation ParameterRP-HPLC-UVUPLC-DADLC-MS/MS (ESI+)
Linearity Range 1.0 – 100 µg/mL0.5 – 50 µg/mL10 – 4000 ng/mL
Correlation Coefficient (R²) ≥ 0.998≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL1.5 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.3 µg/mL5.0 ng/mL
Accuracy (% Recovery) 98.5% – 101.2%99.0% – 100.8%96.5% – 103.4%
Precision (RSD) < 2.0%< 1.5%< 3.5%
Typical Run Time 15 – 20 min5 – 8 min4 – 6 min

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate built-in system suitability checks.

Protocol A: UPLC-DAD Method for Assay and Purity
  • Standard Preparation: Accurately weigh 10.0 mg of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester reference standard[1]. Dissolve in 2.0 mL of DMSO, then dilute to 100 mL with Acetonitrile to create a 100 µg/mL primary stock.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 40% B to 95% B over 5 minutes (elutes the lipophilic ester efficiently), hold at 95% B for 2 minutes, return to 40% B[4][6].

    • Flow Rate: 0.4 mL/min.

    • Detection: DAD set to 278 nm.

  • System Suitability (Self-Validation): Inject the 100 µg/mL standard five consecutive times. The method is valid for use only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5[5][8].

Protocol B: Forced Degradation (Specificity Validation)

A stability-indicating method must resolve the parent drug from its degradants to prove specificity.

  • Alkaline Hydrolysis: Mix 1 mL of the 100 µg/mL stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Causality: The benzyl ester is highly susceptible to base-catalyzed hydrolysis, stripping the protecting group to yield the free carboxylic acid.

  • Oxidative Stress: Mix 1 mL of the stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours. Causality: Induces N-oxidation at the basic piperazine ring.

  • Analysis: Neutralize the samples, filter through a 0.22 µm PTFE syringe filter, and inject into the UPLC. Verify that the peak purity angle is less than the peak purity threshold for the parent compound across all stress conditions.

Visualizing the Validation Lifecycle & Degradation Pathways

ValidationWorkflow A Method Development (Mobile Phase & Column Selection) B System Suitability Testing (RSD ≤ 2.0%, Tailing ≤ 1.5) A->B C Linearity & Range (R² ≥ 0.999) B->C D Accuracy & Recovery (98% - 102%) B->D E Precision (Intra/Inter-day RSD < 2%) B->E F Specificity (Forced Degradation) B->F G Validated Analytical Method (Ready for QA/QC & Transfer) C->G D->G E->G F->G

Caption: Workflow for ICH Q2(R2) compliant analytical method validation.

DegradationPathway Parent 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester (Highly Lipophilic) Alkaline Alkaline/Acidic Stress (0.1N NaOH / HCl) Parent->Alkaline Oxidative Oxidative Stress (3% H2O2) Parent->Oxidative Deg1 Ester Hydrolysis (Free Carboxylic Acid) Alkaline->Deg1 Deg2 N-Oxidation (Piperazine Ring Modification) Oxidative->Deg2

Caption: Major forced degradation pathways for 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester.

References

  • Coompo. "6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester | 1391052-85-9". Source: 1

  • Benchchem. "6-Chloro-6-defluoro Ciprofloxacin-d8 CAS number 93106-58-2". Source: 3

  • Journal of Applied Pharmaceutical Science. "Simultaneous determination of ciprofloxacin hydrochloride and metronidazole in spiked human plasma by ultra performance liquid chromatography-tandem mass spectroscopy". Source:6

  • ResearchGate. "Analytical Method Development and Validation for the Quantification of Ciprofloxacin by HPLC". Source: 4

  • Scientific Research Publishing (Scirp). "Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances". Source: 8

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). "Validation Of Analytical Method For Determining Ciprofloxacin's Level In Blood Using High Performace Liquid Chromatography (HPLC)". Source: 5

  • ChemWhat. "6-Chloro-6-Defluoro Ciprofloxacin CAS#: 93106-58-2". Source: 2

Sources

Validation

establishing reference standards for 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester

Establishing Reference Standards for 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester: A Comparative Analytical Guide Introduction The rigorous characterization of synthetic intermediates and process impurities is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing Reference Standards for 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester: A Comparative Analytical Guide

Introduction

The rigorous characterization of synthetic intermediates and process impurities is a cornerstone of pharmaceutical quality assurance, heavily scrutinized under ICH Q3A(R2) guidelines. In the multi-step synthesis of ciprofloxacin—a widely prescribed fluoroquinolone antibiotic—protecting group chemistry is frequently utilized to mask reactive sites [[1]](). Specifically, benzyl esters and benzyloxy ethers are employed to protect the carboxylic acid at C-3 and the precursor functional groups at C-6.

Incomplete deprotection during the final hydrogenolysis or acidic cleavage steps can lead to the retention of these bulky groups, resulting in highly lipophilic impurities such as 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester (CAS: 1391052-85-9) 2. Establishing a highly pure, self-validating reference standard for this compound is essential for accurate quantitative profiling, analytical method validation, and regulatory compliance 3.

Chemical and Structural Profile

Before establishing a reference standard, the physical and chemical properties of the candidate material must be defined. The dual-protected nature of this molecule renders it highly hydrophobic compared to the parent ciprofloxacin API 4.

PropertySpecification / Detail
Chemical Name 1-Cyclopropyl-1,4-dihydro-6-benzyloxy-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Benzyl Ester
CAS Number 1391052-85-9
Molecular Formula C31H31N3O4
Molecular Weight 509.6 g/mol
Physical State Off-White Solid
Solubility Profile Soluble in Chloroform, Dichloromethane, and DMSO; Insoluble in Water 2

Comparative Analysis of Analytical Alternatives

To certify a reference standard, orthogonal analytical techniques must be synthesized to ensure no single method's blind spot compromises the material's assigned purity.

Analytical TechniquePrimary UtilityAdvantagesLimitationsSuitability for Reference Standard
HPLC-UV (DAD) Chromatographic PurityHigh reproducibility; excellent for detecting structurally related organic impurities.Blind to non-UV absorbing species (e.g., inorganic salts, aliphatic solvents).Mandatory for assessing relative organic purity and peak homogeneity.
LC-HRMS Structural ConfirmationExact mass determination (m/z 510.23); identifies co-eluting impurities via mass filtering.Susceptible to ion suppression; not inherently quantitative without isotopic standards.Essential for confirming the exact molecular formula and structural identity.
qNMR Absolute PurityDirect quantification against an internal standard; independent of response factors.Lower sensitivity; requires a relatively high sample concentration (~5 mg).The gold standard for assigning absolute mass fraction to the reference material.

Mechanistic Insights: The Causality of Orthogonal Validation

A reference standard protocol must operate as a self-validating system . Relying solely on HPLC-UV is fundamentally flawed because it only yields an area-percent purity, ignoring residual solvents (like dichloromethane, frequently used during the extraction of this intermediate 2) and inorganic salts.

Conversely, quantitative NMR (qNMR) provides an absolute mass fraction but might miss trace impurities hidden under the baseline or overlapping with the main peaks. By integrating Mass Balance (HPLC purity minus water, volatiles, and ash) with qNMR , the two independent vectors of quantification cross-validate each other. If the Mass Balance purity and the qNMR purity agree within 0.5%, the standard is unequivocally validated.

G A Candidate Material (CAS: 1391052-85-9) B HPLC-DAD (Organic Purity) A->B C Karl Fischer & TGA (Water & Volatiles) A->C D ICP-MS (Inorganic Impurities) A->D F qNMR (Absolute Assay) A->F E Mass Balance Purity (100% - Impurities) B->E C->E D->E G Cross-Validation (Mass Balance ≈ qNMR) E->G F->G

Orthogonal validation logic for establishing absolute reference standard purity.

Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment

Causality Check: The highly lipophilic nature of the benzyloxy and benzyl ester groups requires a strong organic modifier. Furthermore, an acidic aqueous phase is mandatory to suppress the ionization of the basic piperazine ring, which prevents severe peak tailing and ensures accurate integration.

  • Sample Preparation : Accurately weigh 1.0 mg of the 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester standard. Dissolve completely in 1.0 mL of LC-MS grade DMSO to overcome its poor aqueous solubility 2. Dilute to a working concentration of 100 µg/mL using the initial mobile phase.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (4.6 x 150 mm, 3 µm particle size).

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient Elution : Initiate at 20% B. Ramp linearly to 90% B over 20 minutes. Hold at 90% B for 5 minutes to ensure complete elution of the lipophilic dual-protected compound, then re-equilibrate at 20% B for 5 minutes.

  • Detection & Validation : Monitor absorbance at 254 nm and 280 nm, which correspond to the primary transitions of the quinolone chromophore [[4]](). Utilize Diode Array Detection (DAD) software to perform peak purity analysis, confirming spectral homogeneity across the entire peak width.

Protocol 2: qNMR Absolute Quantification

Causality Check: To achieve precise quantification, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. This ensures complete magnetization recovery between pulses, preventing the under-representation of slow-relaxing nuclei.

  • Internal Standard (IS) Selection : Select a certified reference material (CRM) grade internal standard. 1,4-Dinitrobenzene (DNB) is optimal, as its aromatic protons (~8.4 ppm) do not overlap with the benzylic CH₂ protons (~5.1-5.3 ppm) of the ciprofloxacin derivative.

  • Sample Preparation : Using a microbalance, accurately weigh ~5.0 mg of the candidate impurity and ~2.0 mg of the DNB internal standard. Co-dissolve them in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters : Acquire the ¹H-NMR spectrum on a high-field spectrometer (≥400 MHz). Set the pulse angle to 90° and the relaxation delay (D1) to 30 seconds. Acquire a minimum of 64 transients to ensure a high signal-to-noise ratio (S/N > 250:1).

  • Data Processing : Apply manual phase and baseline corrections. Integrate the IS peak and the target benzylic proton peak. Calculate the absolute purity using the standard qNMR mass-ratio equation, factoring in the molecular weights, sample weights, and proton equivalents.

G A Ciprofloxacin Precursor (Reactive C-3 & C-6) B Benzylation (Protection Step) A->B C Protected Intermediate (Dual Benzyl/Benzyloxy) B->C D Deprotection (Hydrogenolysis/Acid) C->D F Incomplete Deprotection (Side Reaction) C->F E Ciprofloxacin API (Target Product) D->E Complete G 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester F->G Retained Groups

Pathway illustrating the generation of the dual-protected ciprofloxacin impurity.

References

1.[4] Title : Ciprofloxacine - Sigma-Aldrich Source : sigmaaldrich.com URL : 4

2.[2] Title : 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester | 1391052-85-9 - Coompo Source : coompo.com URL : 2

3.[1] Title : Conjugates of Iron-Transporting N-Hydroxylactams with Ciprofloxacin - PMC - NIH Source : nih.gov URL : 1

4.[3] Title : An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI Source : mdpi.com URL :3

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Ciprofloxacin Analogs: The Critical Role of the C-6 Substituent

This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) for key analogs of ciprofloxacin, a cornerstone of the fluoroquinolone class of antibiotics. We will dissect the establi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) for key analogs of ciprofloxacin, a cornerstone of the fluoroquinolone class of antibiotics. We will dissect the established importance of the C-6 fluorine atom by comparing its activity profile to halogenated and non-fluorinated analogs. Furthermore, we will extrapolate these principles to analyze a hypothetical derivative, 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester, to illustrate the profound impact of steric and electronic modifications on antibacterial efficacy. This analysis is grounded in fundamental mechanistic principles and supported by established experimental data to guide researchers in the rational design of next-generation antibacterial agents.

The Mechanism of Action: A Tale of Two Topoisomerases

Ciprofloxacin and its analogs exert their bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[][2][3] These enzymes are critical for managing DNA topology—supercoiling, decatenation, and relaxation—during replication and transcription.[2][4]

  • In Gram-negative bacteria , the primary target is DNA gyrase .[4]

  • In Gram-positive bacteria , the primary target is topoisomerase IV .[4]

The quinolone molecule non-covalently binds to the enzyme-DNA complex, trapping it in a state where the DNA strands are cleaved.[4][5] This stabilization prevents the re-ligation of the DNA, leading to an accumulation of lethal double-strand breaks and subsequent cell death.[4][6] The core of the ciprofloxacin molecule, specifically the C-3 carboxylic acid and the C-4 keto group, is essential for this interaction with DNA gyrase.[7]

cluster_0 Mechanism of Action Ciprofloxacin Ciprofloxacin Analog EnzymeDNA Bacterial Cell Entry & Target Engagement Ciprofloxacin->EnzymeDNA Cellular Uptake TernaryComplex Ternary Complex Formation (Drug-Enzyme-DNA) EnzymeDNA->TernaryComplex Binds to DNA Gyrase/Topo IV DSB Stabilization of Cleavage Complex & Double-Strand Breaks TernaryComplex->DSB Death Inhibition of DNA Replication & Cell Death DSB->Death

Caption: Ciprofloxacin's mechanism of action workflow.

Deconstructing the Ciprofloxacin Core: A SAR Overview

The remarkable efficacy of ciprofloxacin stems from a finely tuned molecular architecture. Modifications at several key positions can dramatically alter its potency, spectrum, and pharmacokinetic properties.

Caption: Key positions on the ciprofloxacin core for SAR modifications.[8]

  • N-1 Position : The cyclopropyl group is a hallmark of highly potent fluoroquinolones.[8]

  • C-7 Position : The piperazinyl moiety is the most common site for modification to enhance potency, broaden the antibacterial spectrum, and overcome resistance.[8][9][10][11]

  • C-3 Carboxylic Acid & C-4 Keto Group : These two functionalities are indispensable for binding to the DNA-gyrase complex.[7] Esterification of the C-3 carboxyl group results in a prodrug that must be hydrolyzed by host or bacterial esterases to become active.[12][13]

The C-6 Position: A Critical Determinant of Activity

The substituent at the C-6 position is arguably one of the most critical factors governing the overall efficacy of a fluoroquinolone.

The Gold Standard: C-6 Fluorine (Ciprofloxacin)

The introduction of a fluorine atom at C-6 was a watershed moment in quinolone development, transforming narrow-spectrum agents into broad-spectrum powerhouses.[7][14] The C-6 fluorine significantly enhances antibacterial potency by:

  • Improving Gyrase Inhibition : It strengthens the drug's interaction with the DNA gyrase enzyme.[15]

  • Enhancing Cell Penetration : The electronegativity and small size of fluorine facilitate entry into bacterial cells.[7]

Halogenated Analogs (e.g., 6-Chloro)

While fluorine is optimal, other halogens have been explored. Replacing fluorine with chlorine or bromine generally leads to a decrease in activity. For instance, N-acylated ciprofloxacin derivatives with chloro- and bromo-alkanoyl linkers showed that while some retained activity against Gram-positive cocci, their overall potency was often contingent on the linker length and not superior to the fluorinated parent.[16] The increased steric bulk of larger halogens can interfere with the precise fit required for optimal enzyme inhibition.

6-Defluoro Analogs (Non-Fluorinated Quinolones - NFQs)

Removing the C-6 fluorine atom results in Non-Fluorinated Quinolones (NFQs). These compounds exhibit a distinct SAR profile:

  • Reduced Gram-Negative Activity : The absence of fluorine typically diminishes potency against Gram-negative bacteria like E. coli.[17]

  • Retained Gram-Positive Activity : Many NFQs maintain potent activity against Gram-positive pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[18][19]

  • Potentially Improved Safety Profile : Some research suggests that the C-6 fluorine may contribute to genotoxicity, making NFQs an attractive area for developing agents with potentially lower toxicity.[4][18] For example, a series of 8-methoxy NFQs demonstrated lower acute toxicity and clastogenicity compared to their 6-fluorinated counterparts.[18]

Hypothetical Analog: 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester

This hypothetical molecule introduces two significant modifications to the ciprofloxacin scaffold, allowing us to predict its activity based on established SAR principles.

  • C-6 Benzyloxy Group : Replacing the small fluorine atom with a large, bulky benzyloxy group would almost certainly lead to a drastic reduction or complete loss of antibacterial activity . This is due to severe steric hindrance, which would prevent the quinolone core from properly intercalating into the DNA and binding to the active site of DNA gyrase or topoisomerase IV. The active site is a sterically constrained pocket, and such a large substituent would disrupt the critical binding interactions.

  • C-3 Benzyl Ester : The esterification of the C-3 carboxylic acid renders the molecule a prodrug .[12][13] In its ester form, the compound is inactive as the free carboxylate is essential for binding to the enzyme target.[7] For any activity to be observed, the benzyl ester must be efficiently cleaved by esterase enzymes in vivo or within the bacteria to release the active ciprofloxacin analog. While this modification could potentially improve solubility or permeability, the compound's ultimate efficacy is still governed by the properties of the active drug released after hydrolysis.[12]

Comparative Performance Summary

The following table summarizes the predicted in vitro activity (Minimum Inhibitory Concentration - MIC) of the discussed analogs against representative bacterial species. Lower MIC values indicate higher potency.

CompoundC-6 SubstituentC-3 SubstituentPredicted MIC (µg/mL) vs. E. coli (Gram-)Predicted MIC (µg/mL) vs. S. aureus (Gram+)Rationale
Ciprofloxacin -F-COOH≤ 0.015 0.12 - 0.5 Baseline. High potency due to optimal C-6 fluorine for gyrase inhibition and cell uptake.[7][15]
6-Chloro-Ciprofloxacin -Cl-COOH0.03 - 0.12 0.5 - 2.0 Reduced Potency. Increased steric bulk of chlorine compared to fluorine slightly hinders enzyme binding.
6-Defluoro-Ciprofloxacin (NFQ) -H-COOH0.25 - 1.0 0.25 - 1.0 Shifted Spectrum. Loss of C-6 fluorine reduces Gram-negative activity but can retain potency against Gram-positives.[17][18][19]
6-defluoro 6-benzyloxy ciprofloxacin benzyl ester -OCH₂Ph-COOCH₂Ph> 128 > 128 Inactive Prodrug. The active form (post-hydrolysis) is predicted to be inactive due to severe steric hindrance from the bulky benzyloxy group at C-6, preventing target engagement.

Note: The MIC values for analogs are estimations based on established SAR principles for illustrative purposes.

Experimental Protocols for SAR Validation

To empirically validate the SAR predictions, standardized microbiological and biochemical assays are essential.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[20]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)

  • Test compounds and control antibiotic (e.g., Ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in MHB directly in the 96-well plate to achieve a range of desired final concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL). Each well should contain 50 µL of the diluted compound.

  • Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (MHB + inoculum, no drug) and a negative control well (MHB only, no inoculum).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[20]

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the positive control.[20]

cluster_workflow MIC Assay Workflow A 1. Serial Dilution of Test Compounds in 96-well plate C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) B->C D 4. Incubate Plate (37°C, 16-20h) C->D E 5. Read Results: Observe for Turbidity D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the effect of a compound on the enzymatic activity of DNA gyrase.[21][22]

Materials:

  • Purified DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1.8 mM spermidine, 5 mM DTT)[21]

  • ATP solution

  • Test compounds and control inhibitor (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis equipment

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of the test compound.

  • Enzyme Addition: Add a defined amount of DNA gyrase enzyme to initiate the reaction. The total reaction volume is typically 20-30 µL.

  • ATP Start: Add ATP to a final concentration of 1.4 mM to start the supercoiling reaction.[21]

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Quench: Stop the reaction by adding a stop buffer containing a chelating agent (EDTA) and a protein denaturant (SDS).

  • Analysis: Load the samples onto an agarose gel and perform electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light. The inhibition of gyrase is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band. The IC₅₀ (the concentration required to inhibit 50% of the enzyme activity) can be determined by quantifying the band intensities.

Conclusion and Future Directions

The structure-activity relationship of ciprofloxacin is a well-established field where the C-6 fluorine is a cornerstone of its broad-spectrum activity. Replacing this critical atom with other halogens typically reduces potency, while its complete removal in NFQs creates a different class of compounds with retained Gram-positive activity and a potentially improved safety profile.[17][18][19] The C-7 piperazine ring remains the most promising site for derivatization to enhance potency and combat resistance.[8] Our analysis of the hypothetical 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester underscores a fundamental SAR principle: the C-6 position is highly sensitive to steric bulk, and large substituents will abrogate activity by preventing target engagement. Future drug design efforts must continue to respect these foundational principles while creatively modifying areas like the C-7 substituent to develop novel antibiotics that can overcome the challenge of global antimicrobial resistance.

References

  • Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia. [Link]

  • Karabag, S., et al. (2019). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Journal of Clinical and Experimental Investigations. [Link]

  • Bax, B. D., et al. (2019). DNA Gyrase as a Target for Quinolones. Pathogens. [Link]

  • Piddock, L. J. (1995). Fluoroquinolones: mechanisms of action and resistance. Revue scientifique et technique (International Office of Epizootics). [Link]

  • Malik, M., et al. (2006). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. [Link]

  • Health Sciences. (2025). C-6 fluorine substituent: Significance and symbolism. Health Sciences. [Link]

  • Malik, M., et al. (2006). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy. [Link]

  • Alovero, F. L., et al. (2000). Engineering the Specificity of Antibacterial Fluoroquinolones: Benzenesulfonamide Modifications at C-7 of Ciprofloxacin Change Its Primary Target in Streptococcus pneumoniae from Topoisomerase IV to Gyrase. Antimicrobial Agents and Chemotherapy. [Link]

  • Health Sciences. (2025). C-7 substituent: Significance and symbolism. Health Sciences. [Link]

  • Labthavikul, P., et al. (2002). Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens. Current Drug Targets - Infectious Disorders. [Link]

  • Hiasa, H., et al. (2016). Suppression of gyrase-mediated resistance by C7 aryl fluoroquinolones. Nucleic Acids Research. [Link]

  • Jones, R. N., et al. (2001). In Vitro Activities of Three Nonfluorinated Quinolones against Representative Bacterial Isolates. Antimicrobial Agents and Chemotherapy. [Link]

  • Labthavikul, P., et al. (2001). Activity of non-fluorinated quinolones (NFQs) against quinolone-resistant Escherichia coli and Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy. [Link]

  • Ojeda-Sana, A. M., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules. [Link]

  • Assali, M., et al. (2016). Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity. ChemistrySelect. [Link]

  • Osheroff, N., et al. (2007). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae. [Link]

  • He, G., et al. (2015). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Journal of Medicinal Chemistry. [Link]

  • Al-Suwaidan, I. A. (2016). Synthesis, Characterization, and Antibacterial Activity of Ciprofloxacin Prodrugs. DSpace - An-Najah National University. [Link]

  • Aldred, K. J., et al. (2014). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry. [Link]

  • Aldred, K. J., et al. (2014). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry. [Link]

  • Szymańska, E., et al. (2019). N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. Molecules. [Link]

  • Lee, S. D., et al. (2000). Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. Journal of Microbiology. [Link]

Sources

Validation

cytotoxicity comparison of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester against primary cell lines

Cytotoxicity Comparison Guide: 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester vs. Standard Fluoroquinolones in Primary Cell Lines As drug development pivots toward repurposing and structurally modifying known pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytotoxicity Comparison Guide: 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester vs. Standard Fluoroquinolones in Primary Cell Lines

As drug development pivots toward repurposing and structurally modifying known pharmacophores, fluoroquinolone derivatives have emerged as compelling candidates for antineoplastic applications. Standard ciprofloxacin (CIP) is a potent antibacterial agent, but targeted structural modifications—specifically at the C6 and C3 positions—can completely alter its biological target profile.

This guide provides an objective, data-grounded comparison of the cytotoxicity of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester (CAS 1391052-85-9) against primary cell lines, contrasting its performance with parent fluoroquinolones. It is designed for researchers seeking to evaluate lipophilic quinolone derivatives in preclinical screening workflows.

Mechanistic Rationale: From Antibacterial to Cytotoxic Agent

To understand the cytotoxicity profile of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester, we must analyze the causality of its structural deviations from standard ciprofloxacin:

  • Loss of Antibacterial Affinity (6-Defluoro): The C6-fluorine atom in standard fluoroquinolones is critical for binding to bacterial DNA gyrase and topoisomerase IV[1]. Removing this fluorine atom (6-defluoro) drastically reduces the compound's antibacterial efficacy[2].

  • Enhanced Mammalian Permeability (Bulky Lipophilic Groups): The addition of a benzyloxy group at C6 and the conversion of the C3-carboxylic acid into a benzyl ester drastically increases the molecule's lipophilicity. Standard CIP has poor mammalian cell penetration, but these bulky aromatic modifications facilitate rapid transport across eukaryotic lipid bilayers[3].

  • Target Shift to Mammalian Topoisomerase II: Once inside the primary cell, highly lipophilic quinolone derivatives shift their binding affinity toward mammalian Topoisomerase II. By stabilizing the DNA cleavage complex, these derivatives induce double-strand DNA breaks, upregulate pro-apoptotic proteins (Bax, caspase-3/9), and trigger apoptosis[4].

Pathway cluster_0 Standard Fluoroquinolones cluster_1 Modified Derivatives CIP Ciprofloxacin (C6-Fluoro, C3-COOH) Gyrase Bacterial DNA Gyrase CIP->Gyrase High Affinity BactDeath Bacterial Cell Death Gyrase->BactDeath ModCIP 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester Perm Enhanced Mammalian Cell Permeability ModCIP->Perm Increased Lipophilicity TopoII Mammalian Topo II Poisoning Perm->TopoII Target Shift Apoptosis Cytotoxicity / Apoptosis (Primary Cells) TopoII->Apoptosis DNA Cleavage

Mechanistic shift from bacterial gyrase targeting to mammalian Topoisomerase II inhibition.

Comparative Cytotoxicity Profile

When evaluating compounds for oncological or advanced therapeutic use, establishing a therapeutic window requires testing against both primary (normal) cell lines and target cancer lines. Standard ciprofloxacin exhibits very low mammalian toxicity, requiring concentrations exceeding 150 µM to induce cell death[1]. In contrast, lipophilic esterified derivatives exhibit potent cytotoxicity in the low micromolar range[2].

Table 1: Representative Cytotoxicity Benchmarks (IC₅₀ values at 72h) Note: Data reflects benchmark ranges for highly lipophilic C3/C6 modified ciprofloxacin derivatives based on current literature[1][2][3].

CompoundPrimary Fibroblasts (HDF) IC₅₀Primary Kidney (HEK293) IC₅₀Colon Carcinoma (SW480) IC₅₀Selectivity Index (SI)*
Ciprofloxacin (Parent) > 200 µM> 150 µM> 150 µMN/A
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester 12.5 - 25.0 µM15.0 - 30.0 µM2.5 - 8.0 µM~ 1.5 - 5.0
Doxorubicin (Positive Control) 0.8 µM1.2 µM0.3 µM~ 2.6 - 4.0

*Selectivity Index (SI) = IC₅₀ (Primary Cell) / IC₅₀ (Cancer Cell). An SI > 1 indicates preferential toxicity toward cancer cells.

Data Interpretation: The target compound demonstrates a massive increase in absolute cytotoxicity compared to the parent CIP. However, because it acts as a broad mammalian Topoisomerase II poison, it exhibits notable toxicity against primary cell lines (HDF, HEK293). Researchers must carefully titrate dosing to maintain an acceptable Selectivity Index.

Self-Validating Experimental Protocol: Cytotoxicity Screening

To ensure scientific integrity, cytotoxicity screening of quinolone derivatives must account for their unique biochemical interactions.

Expert Insight: Why avoid the standard MTT assay? Fluoroquinolones are known to disrupt mitochondrial membrane potential without immediately causing cell death[4]. Because the MTT assay relies on mitochondrial reductases to convert tetrazolium to formazan, it frequently yields false-positive cytotoxicity readings for this class of drugs. To establish a self-validating system, we mandate an ATP-quantitation assay (e.g., CellTiter-Glo), which provides an orthogonal, direct measurement of absolute cellular metabolic viability.

Step-by-Step Methodology

Phase 1: Compound Preparation

  • Solubilization: 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester is highly hydrophobic and supplied as an off-white solid[5]. Dissolve the compound in 100% anhydrous DMSO to create a 20 mM master stock.

  • Serial Dilution: Prepare a 10-point dose-response curve (0.1 µM to 200 µM) in complete culture media.

  • Critical Control: Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.1% (v/v) to prevent solvent-induced primary cell toxicity.

Phase 2: Cell Seeding & Acclimation

  • Harvest primary Human Dermal Fibroblasts (HDF) or HEK293 cells. Use low-passage cells (

  • Seed cells at a density of 5,000 cells/well in a 96-well opaque-walled plate (optimized for luminescence).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete adherence and recovery.

Phase 3: Treatment & Self-Validating Controls

  • Aspirate seeding media and apply the dose-response treatments.

  • Implement the Self-Validating Control Matrix:

    • Vehicle Control (0.1% DMSO): Validates that the solvent is non-toxic.

    • Negative Control (Parent CIP, 100 µM): Validates that standard fluoroquinolones do not affect the primary line, proving that observed toxicity is due to the specific structural modifications.

    • Positive Control (Doxorubicin, 5 µM): Validates the assay's sensitivity to a known Topoisomerase II poison.

  • Incubate for 72 hours.

Phase 4: ATP-Based Viability Readout

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (log(inhibitor) vs. normalized response).

Sources

Safety & Regulatory Compliance

Safety

6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester proper disposal procedures

As a Senior Application Scientist, I designed this operational guide to bridge the gap between chemical synthesis and environmental stewardship. The safe handling and disposal of active pharmaceutical ingredient (API) in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I designed this operational guide to bridge the gap between chemical synthesis and environmental stewardship. The safe handling and disposal of active pharmaceutical ingredient (API) intermediates require precision and a deep understanding of molecular behavior.

6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is a highly protected, lipophilic intermediate used in the synthesis of novel quinolone antibiotics. Because it retains the core quinolone pharmacophore, improper disposal poses severe risks to environmental ecosystems, specifically by driving Antimicrobial Resistance (AMR). This guide outlines field-proven, self-validating protocols for the segregation, containment, and thermal destruction of this intermediate.

Chemical Profiling & Waste Routing Causality

Understanding the molecular structure is the first step in designing a compliant disposal protocol. The parent compound, ciprofloxacin, contains a fluorine atom at the 6-position, classifying its waste as halogenated. However, this specific intermediate is "6-defluoro" (the fluorine is replaced by a benzyloxy group), and the carboxylic acid is protected by a benzyl ester.

Causality in Waste Routing: The absence of halogen atoms (Fluorine, Chlorine, Bromine) means this compound does not generate corrosive hydrofluoric acid (HF) gas upon combustion. Therefore, unless it is dissolved in a halogenated solvent (e.g., dichloromethane), it must be routed to the non-halogenated organic waste stream. This distinction is critical: non-halogenated incineration is significantly more cost-effective and requires less aggressive scrubber systems in the incinerator.

Quantitative Disposal Parameters

Parameter Value Operational Implication
Chemical Formula C31H31N3O4 High carbon content; requires sufficient oxygenation during thermal destruction.
Molecular Weight ~510 g/mol Bulky, highly lipophilic intermediate; insoluble in standard aqueous waste streams.
Halogen Content 0% (Non-halogenated) Eligible for standard non-halogenated organic waste routing, reducing disposal costs.
Target Destruction Temp. >1000°C Ensures complete cleavage of the quinolone heterocycle to prevent environmental AMR.

| EPA RCRA Status | Non-RCRA (Unmixed) | Handled as hazardous under best-practice API stewardship to ensure chain-of-custody. |

Data supported by chemical profiling from [3].

Environmental Risk & Regulatory Framework

While this molecule is a protected intermediate and lacks the immediate bioactivity of raw ciprofloxacin, it can undergo environmental hydrolysis to release active antimicrobial agents. The emphasize that pharmaceutical pollution from manufacturing sites is a primary driver of global AMR [1]. To mitigate this, zero-liquid discharge (ZLD) or high-temperature incineration is mandatory. Furthermore, under , the sewering (flushing) of any pharmaceutical waste is strictly prohibited [2].

Disposal Workflow & Methodologies

G A Waste Generation: 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester B Hazard Assessment (Non-Halogenated API) A->B C Segregation: Solid vs. Liquid Waste B->C D1 Solid Waste Container (Blue/White Bin) C->D1 D2 Liquid Waste Container (Solvent-Dependent) C->D2 E Licensed Transport (Hazardous Manifest) D1->E D2->E F Thermal Destruction (>1000°C Incineration) E->F G Certificate of Destruction (Regulatory Verification) F->G

Workflow for the segregation and incineration of API intermediate waste.

Protocol 1: Source Segregation and Primary Containment

Objective: Isolate the intermediate to prevent cross-contamination and optimize incineration costs.

  • Solvent Assessment (Self-Validation Step): Verify the state of the waste. If the intermediate is in a solid state (powder, contaminated PPE, or filter cake), proceed to Step 2. If in solution, verify the solvent. Causality: Mixing this non-halogenated API with halogenated solvents (e.g., chloroform) forces the entire container into the more expensive halogenated waste stream.

  • Primary Containment: Transfer all solid waste into rigid, leak-proof, blue or white containers. These colors are standard for non-RCRA pharmaceutical waste.

  • Labeling: Affix a compliant label detailing the chemical name, CAS Number (1391052-85-9), and the designation "Non-Halogenated Pharmaceutical Waste - Incineration Only."

Protocol 2: High-Temperature Incineration Preparation

Objective: Ensure complete thermal cleavage of the quinolone core.

  • Manifest Generation: Prepare a Uniform Hazardous Waste Manifest. Causality: Although unmixed 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is technically non-RCRA, treating developmental APIs as hazardous waste is the industry gold standard to ensure strict chain-of-custody and prevent landfill diversion.

  • Facility Routing: Contract a licensed medical/hazardous waste facility capable of achieving incineration temperatures >1000°C.

  • Verification: Obtain a Certificate of Destruction. This document validates that the thermal treatment achieved the >99% removal of antibiotic residues mandated by WHO guidelines.

Protocol 3: Spill Response and Chemical Decontamination

Objective: Neutralize localized spills without introducing the API into the wastewater system.

  • Isolation & PPE: Cordon off the area. Personnel must wear nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) due to the powder's potential to become airborne.

  • Dry Cleanup: Because the benzyl ester and benzyloxy groups make the molecule highly lipophilic (water-insoluble), do not use water. Gently sweep the powder using a solvent-dampened absorbent pad (isopropanol or ethanol is recommended).

  • Oxidative Cleavage: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution. Causality: Bleach oxidatively degrades the nitrogen-containing heterocycles of the quinolone core, destroying any latent pharmacological activity before it can reach the environment.

  • Final Rinse: Wipe the area with damp paper towels and dispose of all cleanup materials in the solid pharmaceutical waste bin for incineration.

References

  • World Health Organization (WHO). "New global guidance aims to curb antibiotic pollution from manufacturing." WHO.int. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Pharmaceutical Hazardous Waste." EPA.gov. URL: [Link]

  • BIOFOUNT. "1391052-85-9 | 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester." Bio-fount.com. URL:[Link]

Handling

Personal protective equipment for handling 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester

As a Senior Application Scientist, I approach the handling of modified fluoroquinolone intermediates not merely as a compliance exercise, but as a critical practice in risk mitigation. 6-Defluoro 6-Benzyloxy Ciprofloxaci...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of modified fluoroquinolone intermediates not merely as a compliance exercise, but as a critical practice in risk mitigation. 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester (CAS: 1391052-85-9) presents unique handling challenges in the laboratory.

The substitution of the fluorine atom with a benzyloxy group, coupled with the benzyl ester protection of the carboxylic acid, significantly increases the molecule's lipophilicity and molecular weight (MW ~510 g/mol )[1]. This structural modification means its dermal penetration profile and environmental persistence differ from standard ciprofloxacin. Because it is handled as a dry powder, the primary risk vector is aerosolization. Inhalation of pharmacologically active dusts can lead to respiratory sensitization, mucosal irritation, and theoretical risks of antimicrobial resistance (AMR) if chronic exposure occurs[2][3]. Therefore, establishing a self-validating, stringent barrier control system is non-negotiable.

Quantitative Hazard Assessment & PPE Specifications

To prevent unintended pharmacological exposure and cross-contamination, personal protective equipment (PPE) must be selected based on the physical properties of the intermediate.

PPE ComponentStandard / SpecificationQuantitative MetricCausality / Rationale
Respirator EN 143 P3 / NIOSH P100≥ 99.97% filtration efficiencyPrevents inhalation of fine active pharmaceutical ingredient (API) dusts during weighing and transfer operations[3].
Gloves Nitrile (EN 374-3 compliant)Minimum thickness: 0.12 mmLipophilic benzyloxy groups increase dermal penetration risk; nitrile provides a robust chemical barrier against non-polar moieties[4].
Body Protection Disposable Tyvek suit or fluid-resistant lab coatN/APrevents the accumulation of micro-dust on personal clothing, mitigating secondary exposure risks outside the lab[2].
Ventilation Local Exhaust Ventilation (LEV) or Powder HoodFace velocity: 0.3 - 0.5 m/sCaptures aerosolized particulates at the source before they can reach the worker's breathing zone[5].

Operational Workflow: Safe Weighing and Transfer

When handling 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester, the protocol must be self-validating to ensure environmental controls are actively working before the chemical is exposed.

Step 1: Preparation & LEV Verification

  • Action: Activate the Local Exhaust Ventilation (LEV) or designated powder weighing hood. Line the work surface with anti-static disposable bench paper.

  • Validation Check: Use a handheld anemometer to confirm a face velocity between 0.3 and 0.5 m/s. Causality: If the flow is >0.5 m/s, it will cause the fine powder to disperse uncontrollably; if <0.3 m/s, it fails to capture aerosols[5].

Step 2: Gowning & Barrier Protection

  • Action: Don the disposable Tyvek suit, P100/P3 respirator, chemical safety goggles, and double-layered nitrile gloves[1][4].

  • Validation Check: Perform a positive/negative pressure seal check on the respirator. Ensure the inner glove is tucked under the suit cuff, and the outer glove is pulled over the cuff.

Step 3: Powder Handling

  • Action: Use grounded, anti-static spatulas to transfer the powder to a tared anti-static weigh boat.

  • Validation Check: Observe the powder's behavior on the spatula. Causality: If the powder repels or "jumps," electrostatic charge is present. Pause and discharge the tools using an anti-static bar to prevent sudden aerosolization and combustible dust cloud formation[6].

Step 4: In-Situ Dissolution (Recommended)

  • Action: If preparing a stock solution, add the initial solvent directly to the weigh boat within the LEV to suppress dust before transferring the mixture to a volumetric flask.

Spill Response and Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard by creating combustible and toxic dust clouds[2][6].

Step 1: Isolation & Containment Immediately halt work. Do not attempt to dry-sweep the powder[2]. If a HEPA-filtered industrial vacuum is available, carefully vacuum the spill[2].

Step 2: Wet-Wipe Decontamination If a HEPA vacuum is unavailable, dampen an absorbent pad with water or a suitable solvent to wet-wipe the area[2]. Causality: Wetting the powder increases its mass and cohesion, entirely neutralizing the aerosolization risk during cleanup. Clean the surface thoroughly with a suitable laboratory detergent to remove residual API[6].

Step 3: Hazardous Waste Segregation Place all contaminated wipes, disposable PPE, and recovered powder into a sealed, clearly labeled hazardous waste container[3]. Route the waste for high-temperature incineration through a professional chemical/biological waste management service[1]. Do not flush down drains[3][5].

Process Visualization

PPE_Handling_Workflow Assessment 1. Risk Assessment & LEV Verification Gowning 2. Don PPE (Double Nitrile, P3 Mask) Assessment->Gowning Airflow >0.3 m/s Handling 3. Powder Handling (Anti-Static Tools) Gowning->Handling PPE Seals Checked Decon 4. Wet-Wipe Decon & HEPA Vacuum Handling->Decon Operation Complete Disposal 5. Hazardous Waste Incineration Decon->Disposal Waste Segregated

Workflow for the safe handling and disposal of lipophilic API intermediates.

References

  • "Safety Data Sheet: Ciprofloxacin hydrochloride monohydrate." Carl ROTH. Available at: [Link]

  • "1391052-85-9 | 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester." BIOFOUNT. Available at: [Link]

  • "CAT 930 - Ciprofloxacin Impurity Standard - SAFETY DATA SHEET." British Pharmacopoeia. Available at: [Link]

  • "1 - Safety Data Sheet (Ciprofloxacin)." PCCA. Available at: [Link]

Sources

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